2-Butoxy-6-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-butoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPOYUEAHISTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584542 | |
| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-19-8 | |
| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Butoxy-6-fluorophenylboronic Acid
This technical guide provides a comprehensive overview of the known physical properties of 2-Butoxy-6-fluorophenylboronic acid, a valuable reagent in chemical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize phenylboronic acids in their work. This document summarizes key physical data, outlines general experimental methodologies for their determination, and presents a relevant experimental workflow in which this compound is commonly employed.
Core Physical Properties
This compound, with the CAS number 870777-19-8, is an organoboron compound that plays a significant role as a building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Its physical characteristics are fundamental to its handling, storage, and reactivity in various chemical transformations.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound.
| Property | Value | Source |
| CAS Number | 870777-19-8 | [3] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [3] |
| Molecular Weight | 212.03 g/mol | [3] |
| Melting Point | 82-87 °C (lit.) | [1][2] |
| Boiling Point | 340.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.15 g/cm³ (Predicted) | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following are general, standardized protocols for obtaining such data for solid organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid compound is a key indicator of its purity and is determined as a temperature range over which the substance transitions from a solid to a liquid.
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Boiling Point Determination (Distillation Method - for high-boiling liquids or solids that can be melted)
Given the high predicted boiling point, this would be determined under vacuum and extrapolated to atmospheric pressure.
-
Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask. A vacuum pump is connected to the system.
-
Procedure: A sample of the compound is placed in the distillation flask with a boiling chip. The system is evacuated to a specific pressure. The flask is heated gently.
-
Measurement: The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded, along with the pressure inside the system.
-
Extrapolation: The boiling point at atmospheric pressure (760 mmHg) is then estimated from the observed boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.
Density Measurement (Gas Pycnometry)
For a solid powder, gas pycnometry provides a precise measurement of density.
-
Sample Preparation: A known mass of this compound is placed in the sample chamber of the gas pycnometer.
-
Measurement Principle: The instrument works by measuring the pressure change of an inert gas (like helium) in a calibrated volume.
-
Procedure: The sample chamber is pressurized with the gas, which then expands into a second empty chamber of known volume. The pressure drop is measured. This process is repeated with and without the sample in the chamber.
-
Calculation: The volume of the solid is determined from the difference in pressure changes. The density is then calculated by dividing the mass of the sample by its measured volume.
Relevant Experimental Workflow: Suzuki-Miyaura Coupling
Phenylboronic acids are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[4][5] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[6] The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid like this compound.
This diagram outlines the key stages of the Suzuki-Miyaura coupling, from the initial combination of reactants to the final isolation of the purified product.[6][7] The process begins with the careful mixing of the aryl halide, the boronic acid, a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere. The reaction mixture is then heated and stirred for a period, with its progress monitored by analytical techniques. Once the reaction is complete, the mixture undergoes an aqueous workup to remove inorganic byproducts, followed by purification to isolate the desired biaryl product.
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. (2-Butoxy-6-fluorophenyl)boronic acid , 97% , 870777-19-8 - CookeChem [cookechem.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
An In-depth Technical Guide to 2-Butoxy-6-fluorophenylboronic Acid
Abstract
This document provides a comprehensive technical overview of 2-Butoxy-6-fluorophenylboronic acid, a key organoboron intermediate in modern organic synthesis. It details the compound's chemical structure, physicochemical properties, a generalized synthetic pathway, and its significant applications, particularly in the realm of drug discovery and development. The guide emphasizes its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. Detailed experimental protocols and graphical representations of its structure and synthetic utility are provided to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction
This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring substituted with butoxy and fluoro groups. Boronic acids, and their derivatives, are exceptionally valuable in organic chemistry due to their stability, low toxicity, and versatile reactivity.[1][2] The strategic incorporation of a fluorine atom and a butoxy group onto the phenylboronic acid scaffold enhances the molecule's utility, influencing its electronic properties and the characteristics of the resulting compounds.
Fluorinated organic molecules are central to modern drug design, as the inclusion of fluorine can significantly improve a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Consequently, fluorinated building blocks like this compound are highly sought-after intermediates for synthesizing complex, biologically active molecules.[3] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the creation of biaryl structures prevalent in many pharmaceutical agents.[4][5]
Chemical Structure and Physicochemical Properties
The structure of this compound is characterized by a benzene ring substituted at position 1 with a boronic acid group [-B(OH)₂], at position 2 with a butoxy group [-O(CH₂)₃CH₃], and at position 6 with a fluorine atom [-F].
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound and its related isomers are summarized in the table below for easy comparison.
| Property | Value | Reference |
| IUPAC Name | (2-Butoxy-6-fluorophenyl)boronic acid | [6] |
| CAS Number | 870777-19-8 | [7] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [7] |
| Molecular Weight | 212.03 g/mol | [7] |
| Appearance | Solid (Typical for phenylboronic acids) | |
| Melting Point (Isomer) | 75-80 °C (for 5-Butoxy-2-fluorophenylboronic acid) | [8][9] |
| Boiling Point (Isomer) | 363 °C at 760 mmHg (for 5-Butoxy-2-fluorophenylboronic acid) | [8][9] |
| Density (Isomer) | 1.15 g/cm³ (for 5-Butoxy-2-fluorophenylboronic acid) | [8][9] |
Synthesis and Reaction Mechanisms
Phenylboronic acids are typically synthesized via the reaction of an organometallic reagent (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.
General Synthesis Workflow
A plausible synthetic route to this compound starts from 1,3-difluorobenzene. The process involves selective functionalization to introduce the butoxy group, followed by ortho-lithiation and subsequent reaction with a borate ester.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound is as a reactant in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, specifically for creating biaryl or vinyl-aryl structures.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki coupling, the organoboronic acid reacts with an organohalide (R-X) in the presence of a palladium catalyst and a base. This reaction is fundamental in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[8] The presence of the fluorine atom can influence the electronic nature of the phenyl ring, potentially affecting reaction rates and yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Butoxy fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 870777-19-8|(2-Butoxy-6-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid | lookchem [lookchem.com]
- 9. chemicalbook.com [chemicalbook.com]
A Technical Guide to 2-Butoxy-6-fluorophenylboronic Acid (CAS 870777-19-8) for Drug Discovery Professionals
An In-depth Review of its Synthesis, Properties, and Application in the Development of IRAK4 Inhibitors
Introduction
2-Butoxy-6-fluorophenylboronic acid is a substituted arylboronic acid that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the ortho-butoxy and fluoro substituents, play a crucial role in modulating the physicochemical and pharmacological properties of target molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and, most notably, its application in the synthesis of potent and selective kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 870777-19-8 | N/A |
| Molecular Formula | C₁₀H₁₄BFO₃ | [1] |
| Molecular Weight | 212.03 g/mol | [1][2] |
| Melting Point | 82-87 °C | [3] |
| Boiling Point | 340.1 °C at 760 mmHg | [3] |
| Density | 1.15 g/cm³ | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents like methanol, THF, and DMSO. | N/A |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Statement | Precautionary Statement |
| Causes skin irritation.[4] | Wash skin thoroughly after handling.[4] |
| Causes serious eye irritation.[4] | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| May cause respiratory irritation.[5] | Use only outdoors or in a well-ventilated area.[5] |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| Store in a well-ventilated place. Keep container tightly closed.[6] |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. Recommended storage temperature is 2-8 °C.[7]
Synthesis and Purification
Proposed Synthesis Workflow
The logical precursor for the synthesis is 1-bromo-2-fluoro-3-butoxybenzene. The synthesis can proceed via either a Grignard reaction or a lithium-halogen exchange.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol is a general procedure adapted for the synthesis of the title compound.
Materials:
-
1-bromo-2-fluoro-3-butoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
2 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-fluoro-3-butoxybenzene (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi or t-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
Boronic acids can be challenging to purify via standard silica gel chromatography due to their propensity to dehydrate and form boroxines, or to interact strongly with the silica. The following methods are recommended:
-
Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will form the water-soluble boronate salt. The aqueous layer is then acidified (e.g., with 2 M HCl) and the purified boronic acid is extracted back into an organic solvent.
-
Diethanolamine Adduct Formation: The crude boronic acid can be reacted with diethanolamine to form a stable, crystalline adduct which can often be purified by recrystallization. The pure boronic acid can be regenerated by treatment with an acid.
Application in Drug Discovery: A Key Building Block for IRAK4 Inhibitors
This compound is a pivotal intermediate in the synthesis of small molecule inhibitors targeting IRAK4, a key kinase in the innate immune signaling pathway.
The IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. This complex activates downstream signaling pathways, including NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[8]
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Role in the Structure-Activity Relationship (SAR) of IRAK4 Inhibitors
The 2-butoxy-6-fluorophenyl moiety, introduced via Suzuki-Miyaura coupling using the title boronic acid, is a key feature in potent IRAK4 inhibitors like Zimlovisertib (PF-06650833).[9] This substituent occupies a specific pocket in the ATP-binding site of the IRAK4 kinase domain. The butoxy group can form favorable van der Waals interactions within a hydrophobic pocket, while the ortho-fluoro substituent can modulate the electronics of the phenyl ring and potentially engage in hydrogen bonding or other non-covalent interactions, contributing to both potency and selectivity.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the palladium-catalyzed cross-coupling of this compound with a heteroaryl halide, a common reaction in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.2 eq)
-
Heteroaryl halide (e.g., chloro- or bromo-substituted pyrimidine or pyridine) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ and a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add the heteroaryl halide, this compound, palladium catalyst, ligand (if separate), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts (δ) or Key Peaks |
| ¹H NMR (CDCl₃) | ~7.2-7.4 (m, 2H, Ar-H), ~6.8 (t, 1H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -CH₂-), ~1.5 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃). The B(OH)₂ protons are often broad and may exchange with water in the solvent. |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~160-110 ppm), Alkoxy carbons (~70, 31, 19, 14 ppm). The carbon attached to boron will have a broad signal. |
| ¹⁹F NMR (CDCl₃) | A single resonance around -110 to -120 ppm. |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~3300-3500), C-H stretches (~2850-3000), C=C aromatic stretches (~1600, 1470), B-O stretch (~1350), C-O stretch (~1250), C-F stretch (~1100-1200). |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 211.1. Potential fragments from loss of water [M-H-H₂O]⁻ or butene [M-H-C₄H₈]⁻. |
Conclusion
This compound is a strategically important building block for medicinal chemists, particularly those working on kinase inhibitors for inflammatory diseases. Its synthesis, while requiring standard organometallic techniques, is achievable, and its primary application in Suzuki-Miyaura coupling is well-established. The unique substitution pattern of this reagent provides a valuable tool for fine-tuning the structure-activity relationships of drug candidates, as exemplified by its incorporation into IRAK4 inhibitors. This guide provides the necessary technical information for researchers to effectively utilize this compound in their drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Butoxy-6-fluorophenylboronic acid, a versatile building block in modern organic synthesis. The document details its chemical and physical properties, provides plausible experimental protocols for its synthesis and application, and discusses its potential role in drug discovery based on the known bioactivities of related boronic acid derivatives.
Core Compound Properties
This compound is an organoboron compound that is increasingly utilized in medicinal chemistry and materials science. Its structural features, including the boronic acid moiety, a fluoro group, and a butoxy group, make it a valuable reagent for introducing this specific substituted phenyl ring into larger molecules, primarily through palladium-catalyzed cross-coupling reactions.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 212.03 g/mol | [1] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [1] |
| CAS Number | 870777-19-8 | [1] |
| Melting Point | 75-80 °C (for 5-Butoxy-2-fluorophenylboronic acid) | [2] |
| Boiling Point | 363 °C at 760 mmHg (for 5-Butoxy-2-fluorophenylboronic acid) | [2] |
| Density | 1.15 g/cm³ (for 5-Butoxy-2-fluorophenylboronic acid) | [2] |
Experimental Protocols
The following sections provide detailed, plausible experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on general and established methods for the synthesis and reaction of arylboronic acids.
Synthesis of this compound
The synthesis of this compound can be achieved from the corresponding aryl bromide, 1-bromo-2-butoxy-3-fluorobenzene, via a lithium-halogen exchange followed by quenching with a borate ester.
Reaction Scheme:
1-bromo-2-butoxy-3-fluorobenzene → this compound
Materials and Reagents:
-
1-bromo-2-butoxy-3-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 1-bromo-2-butoxy-3-fluorobenzene (1.0 eq) dissolved in anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional hour.
-
Trimethyl borate (1.2 eq) is then added dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, and the mixture is stirred vigorously for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or silica gel column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form biaryl compounds. The following is a general protocol for its use.
Reaction Scheme:
This compound + Aryl Halide → Biaryl Product
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-bromopyridine, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Potential Biological Significance and Signaling Pathways
While there is no specific biological data available for this compound in the public domain, the broader class of boronic acid-containing molecules has significant applications in drug discovery. Their unique ability to form reversible covalent bonds with diols is a key feature of their biological activity.
Many boronic acid-based drugs function as enzyme inhibitors. For example, bortezomib and ixazomib are proteasome inhibitors used in cancer therapy. They work by having the boron atom covalently bind to the active site threonine residue of the proteasome, thereby inhibiting its function and leading to apoptosis in cancer cells. Other boronic acid derivatives have been developed as inhibitors for enzymes like β-lactamases, which are involved in antibiotic resistance.
Furthermore, the ability of boronic acids to bind to diols makes them suitable for targeting carbohydrates, such as the sialic acids that are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery or for direct therapeutic intervention.
Given these precedents, it is plausible that novel compounds synthesized from this compound could be investigated as potential enzyme inhibitors or as agents for targeting specific cell surface markers in various diseases.
References
An In-depth Technical Guide to the Synthesis of 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for 2-Butoxy-6-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The outlined route is based on established chemical transformations, offering a practical approach for laboratory-scale preparation. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Synthetic Strategy Overview
The synthesis of this compound (3) can be efficiently achieved through a three-step sequence starting from the commercially available 2-bromo-6-fluorophenol (1). The synthetic route involves:
-
Williamson Ether Synthesis: Introduction of the butoxy group onto the phenolic oxygen of 2-bromo-6-fluorophenol (1) to yield 1-bromo-2-butoxy-6-fluorobenzene (2).
-
Grignard Reaction and Borylation: Formation of an organometallic intermediate from aryl bromide 2, followed by reaction with a trialkyl borate to form a boronate ester.
-
Hydrolysis: Conversion of the boronate ester intermediate to the final product, this compound (3), via acidic workup.
This pathway is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow from starting materials to the final product.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-butoxy-6-fluorobenzene (2)
This step is achieved via a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2][3]
Reaction:
Protocol:
-
To a stirred solution of 2-bromo-6-fluorophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Add 1-bromobutane (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-bromo-2-butoxy-6-fluorobenzene (2) as a colorless oil.
Step 2: Synthesis of this compound Pinacol Ester
This transformation proceeds through the formation of a Grignard reagent, which then acts as a nucleophile to attack the boron atom of a trialkyl borate.[4][5]
Reaction:
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq.) in a flame-dried flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-2-butoxy-6-fluorobenzene (2) (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Slowly add triisopropyl borate (1.2 eq.) to the cooled Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis to this compound (3)
The final step involves the acidic hydrolysis of the boronate ester to the desired boronic acid.
Protocol:
-
Cool the reaction mixture from Step 2 to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a cold aqueous solution of hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound (3).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford the pure product.
Quantitative Data and Characterization
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Bromo-6-fluorophenol | 2040-89-3 | C₆H₄BrFO | 190.99 | Solid | 39-42 |
| 1-Bromobutane | 109-65-9 | C₄H₉Br | 137.02 | Liquid | -112 |
| 1-Bromo-2-butoxy-6-fluorobenzene | N/A | C₁₀H₁₂BrFO | 247.10 | Oil (Predicted) | N/A |
| This compound | 870777-19-8 | C₁₀H₁₄BFO₃ | 212.03 | Solid | 82-87[6] |
Table 2: Expected Yields and Purity
| Reaction Step | Product | Typical Yield (%) | Purity (%) |
| Step 1 | 1-Bromo-2-butoxy-6-fluorobenzene | 70-85 | >95 (after purification) |
| Step 2 & 3 | This compound | 60-75 | >97 (after recrystallization) |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.
Characterization Data for this compound (3):
-
¹H NMR: Expected signals would include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups of the butyl chain, and multiplets in the aromatic region for the phenyl protons. The B(OH)₂ protons typically appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the four distinct carbons of the butyl group and the six aromatic carbons are expected. The carbon attached to the boron atom may show a broad signal.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely showing coupling to the adjacent aromatic protons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis, highlighting the key transformations of the functional groups, is depicted below.
Caption: Logical flow of key functional group transformations during the synthesis.
Conclusion
The described three-step synthesis provides a robust and accessible route to this compound for research and development purposes. By utilizing commercially available starting materials and well-established reaction protocols, this guide aims to equip researchers with the necessary information to successfully synthesize this valuable compound. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.
References
- 1. Khan Academy [khanacademy.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalchemmall.com [globalchemmall.com]
An In-depth Technical Guide to the Solubility of 2-Butoxy-6-fluorophenylboronic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 2-Butoxy-6-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages data from structurally related boronic acids to offer valuable insights into its expected solubility behavior. Furthermore, it details established experimental protocols for solubility determination and visualizes key workflows to support practical laboratory applications.
Introduction to this compound
This compound is an organoboron compound featuring a phenyl ring substituted with a butoxy group, a fluorine atom, and a boronic acid moiety. This substitution pattern influences its steric and electronic properties, which in turn affect its reactivity and physical characteristics, including solubility. Boronic acids are crucial reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. An understanding of the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 870777-19-8 | [1] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [1] |
| Molecular Weight | 212.03 g/mol | [1] |
Expected Solubility Behavior in Organic Solvents
Based on studies of analogous compounds like isobutoxyphenylboronic acid and phenylboronic acid, a qualitative estimation of solubility can be made.[2][3][4] Phenylboronic acids typically exhibit higher solubility in polar organic solvents such as ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbon solvents.[3][4] The presence of the butoxy group in this compound is expected to increase its lipophilicity and potentially enhance its solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. Conversely, the fluorine atom may modulate the electronic properties and crystal packing of the molecule, which can also influence solubility.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Acetone | Polar Aprotic | High | Phenylboronic acids show high solubility in ketones.[3][4] |
| 3-Pentanone | Polar Aprotic | High | Phenylboronic acids show high solubility in ketones.[3][4] |
| Dipropyl Ether | Polar Aprotic | High | Phenylboronic acids exhibit high solubility in ethers.[3][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | General literature suggests good solubility of boronic acids in THF.[5] |
| Chloroform | Moderately Polar | Moderate | Phenylboronic acid has moderate solubility in chloroform.[3][4] |
| Dichloromethane (DCM) | Moderately Polar | Moderate | General literature suggests solubility of boronic acids in DCM.[5] |
| Methylcyclohexane | Nonpolar | Very Low | Phenylboronic acid has very low solubility in hydrocarbon solvents.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | General literature indicates boronic acids are soluble in DMSO.[5] |
| Water | Polar Protic | Sparingly Soluble | While some simple boronic acids are water-soluble, many arylboronic acids have low water solubility.[3][4][5] |
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][5][6] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
3.1. Materials and Equipment
-
This compound (purified)
-
Selected organic solvents (analytical grade, dried)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
3.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[5][6]
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure homogeneity. The sample is then heated at a slow, constant rate (e.g., 0.1–0.5 °C/min).[5][6]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done by measuring the intensity of a light beam passing through the solution with a luminance probe.[5][6]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity.[5]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the temperature.[5]
3.3. Considerations for Boronic Acids
It is important to note that boronic acids can undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[2] This is an irreversible process that can affect the accuracy of solubility measurements, as the anhydride has a different solubility profile than the acid.[3] Therefore, careful control of experimental conditions and characterization of the solid phase after the experiment are recommended.
Visualizations
4.1. Experimental Workflow for Solubility Determination
Caption: Workflow for the dynamic method of solubility determination.
4.2. Role in Suzuki-Miyaura Coupling
The solubility of this compound is critical for its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds.
Caption: Role of solubility in the Suzuki-Miyaura coupling reaction.
Conclusion
While direct quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively published, a strong predictive understanding can be derived from the behavior of structurally similar phenylboronic acids. The dynamic method provides a robust experimental framework for obtaining precise solubility data, which is essential for the effective use of this reagent in synthetic applications like the Suzuki-Miyaura coupling. Researchers are encouraged to perform solubility screening in relevant solvent systems to optimize their specific processes.
References
An In-depth Technical Guide on the NMR Spectral Data of 2-Butoxy-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-Butoxy-6-fluorophenylboronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, the data presented herein is a comprehensive estimation based on the analysis of structurally analogous compounds. This guide also outlines detailed experimental protocols for acquiring high-quality NMR spectra and discusses the key chemical equilibria relevant to this class of molecules.
Chemical Structure
Compound Name: this compound CAS Number: 870777-19-8 Molecular Formula: C₁₀H₁₄BFO₃ Molecular Weight: 212.03 g/mol
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for this compound. These estimations are derived from spectral data of related compounds, including 2-fluorophenylboronic acid, anisole derivatives, and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.0 - 8.5 | br s | 2H | B(OH)₂ | Chemical shift and line width are highly dependent on concentration and residual water content. May exchange with D₂O. |
| ~7.35 - 7.45 | m | 1H | Ar-H4 | |
| ~6.80 - 6.90 | m | 2H | Ar-H3, Ar-H5 | |
| ~4.05 | t | 2H | O-CH₂- | J ≈ 6.5 Hz |
| ~1.65 - 1.75 | m | 2H | O-CH₂-CH₂- | |
| ~1.40 - 1.50 | m | 2H | -CH₂-CH₃ | |
| ~0.95 | t | 3H | -CH₃ | J ≈ 7.4 Hz |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆, Instrument Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~162 - 165 (d) | C-F (C6) | Large one-bond ¹JCF coupling constant. |
| ~158 - 161 | C-O (C2) | |
| ~133 - 136 | C4 | |
| ~115 - 118 (d) | C5 | Two-bond ²JCF coupling. |
| ~105 - 108 (d) | C3 | Two-bond ²JCF coupling. |
| ~100 - 105 | C-B (C1) | Signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| ~68 - 70 | O-CH₂- | |
| ~30 - 32 | O-CH₂-CH₂- | |
| ~18 - 20 | -CH₂-CH₃ | |
| ~13 - 15 | -CH₃ |
Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data
Solvent: DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Notes |
| ¹⁹F | ~ -110 to -115 | Referenced to CFCl₃. The exact shift is influenced by the butoxy and boronic acid groups. |
| ¹¹B | ~28 - 32 | Referenced to BF₃·OEt₂. The signal is expected to be a broad singlet, characteristic of a trigonal planar sp²-hybridized boron in a boronic acid.[1][2] |
Experimental Protocols for NMR Analysis
Obtaining high-quality NMR spectra for boronic acids requires careful consideration of the experimental conditions to minimize line broadening and artifacts arising from oligomerization.
Sample Preparation
-
Solvent Selection: DMSO-d₆ is a common choice due to its ability to dissolve a wide range of organic compounds and its disruption of the hydrogen-bonding network that leads to boroxine formation. For certain applications, CDCl₃ or Acetone-d₆ can be used, though solubility and oligomerization may be more pronounced.[3] Methanol-d₄ is also effective at breaking up boroxine trimers, although it will cause the exchange of the B(OH)₂ protons.[3]
-
Concentration: Prepare a solution with a concentration of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Water Content: Minimize water content in the sample unless its effect is being studied, as it can influence the chemical shift of the boronic acid protons and promote exchange.
NMR Instrument Parameters
-
Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended.
-
¹H NMR:
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Technique: Proton-decoupled ¹³C NMR.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: 1024 or more, as required for good signal-to-noise.
-
-
¹⁹F NMR:
-
Technique: Proton-decoupled ¹⁹F NMR.
-
Number of Scans: Generally, a small number of scans (e.g., 16-64) is sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
¹¹B NMR:
-
Technique: A standard one-dimensional ¹¹B spectrum.
-
Tube Material: It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[3]
-
Line Broadening: Application of a line broadening factor (e.g., 10-20 Hz) may be necessary to improve the appearance of the typically broad boron signal.
-
Chemical Equilibria and Visualization
Arylboronic acids are known to exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines. This equilibrium is influenced by factors such as solvent, concentration, and the presence of water. The formation of the boroxine can lead to complex or broad NMR spectra.
Caption: Equilibrium between this compound and its boroxine trimer.
This equilibrium is crucial to consider when interpreting NMR spectra. The presence of both species can result in multiple sets of signals or broadened resonances if the exchange rate is intermediate on the NMR timescale. The use of coordinating solvents like DMSO or methanol helps to shift the equilibrium towards the monomeric form, simplifying the spectra.[3]
Applications in Research and Drug Development
Substituted phenylboronic acids are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The specific substitution pattern of this compound, with its ortho-alkoxy and ortho-fluoro groups, can influence the electronic and steric properties of the resulting coupled products. These motifs are of interest in medicinal chemistry for the synthesis of novel drug candidates, where the fluorine and butoxy groups can modulate properties such as metabolic stability, lipophilicity, and binding interactions. Accurate NMR characterization is essential for quality control and for understanding the structure-activity relationships of the synthesized molecules.
References
A Guide to the Crystal Structure Analysis of 2-Butoxy-6-fluorophenylboronic Acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the specific crystal structure of 2-Butoxy-6-fluorophenylboronic acid has not been reported as of the latest updates. This guide, therefore, presents a generalized yet detailed technical framework for its determination and analysis, based on established methodologies for similar phenylboronic acid derivatives. Data from a structurally related compound, 2-fluorophenylboronic acid, is used for illustrative purposes.
Introduction: The Significance of Boronic Acids in Modern Chemistry
Phenylboronic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry, organic synthesis, and materials science. Their unique ability to form reversible covalent bonds and participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, makes them invaluable building blocks. The three-dimensional arrangement of atoms and molecules within a crystal, known as the crystal structure, dictates many of a compound's bulk properties, including solubility, stability, and bioavailability.
For drug development professionals, a detailed understanding of a molecule's solid-state structure is paramount for rational drug design and formulation. X-ray crystallography is the definitive method for elucidating this three-dimensional structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2][3] This whitepaper outlines the comprehensive workflow for the crystal structure analysis of this compound, from synthesis to data interpretation.
Experimental Protocols: A Step-by-Step Determination
The determination of a novel crystal structure is a systematic process involving several critical stages.[1]
The initial step is the synthesis of high-purity this compound. While various synthetic routes exist for substituted phenylboronic acids, a common approach involves the lithiation of a corresponding aryl halide followed by reaction with a trialkyl borate.
Generalized Synthesis Protocol:
-
Starting Material: 1-Bromo-2-butoxy-6-fluorobenzene.
-
Lithiation: The starting material is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the solution. The reaction is allowed to slowly warm to room temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.
-
Purification: The crude product is purified to >98% purity, essential for successful crystallization. Standard techniques include recrystallization from a suitable solvent system or column chromatography on silica gel. The purity is confirmed by analytical methods such as NMR spectroscopy and Mass Spectrometry.
Growing X-ray quality single crystals is often the most challenging step. The goal is to slowly bring a supersaturated solution to a state of minimum solubility, encouraging the formation of a single, well-ordered crystal lattice.[1] Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is left in a loosely covered vial, allowing the solvent to evaporate over several days.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below, causing the compound to crystallize out.[4]
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed within an intense, monochromatic X-ray beam.[2]
Data Collection Parameters:
-
Instrument: A single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[3]
-
X-ray Source: Commonly used sources are copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) X-ray tubes.[3]
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range to ensure a complete dataset.
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, is processed to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are integrated to determine the intensity of each reflection, and corrections are applied for experimental factors like polarization and absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: An initial model of the crystal structure is generated. For small molecules, "direct methods" are typically successful. This involves using statistical relationships between the reflection intensities to predict their phases.
-
Structure Refinement: The initial atomic positions are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. This iterative process improves the accuracy of bond lengths, angles, and thermal parameters. Hydrogen atoms are often located from the difference electron density map and refined isotropically.
Data Presentation and Expected Findings
All quantitative data from a crystal structure analysis is typically summarized in standardized tables. While specific data for this compound is unavailable, the following tables illustrate the expected format and content, using the known crystal structure of 2-Fluorophenylboronic acid as an example.[5]
Table 1: Example Crystal Data and Structure Refinement Details for a Related Compound (2-Fluorophenylboronic acid). [5]
| Parameter | Value (for 2-Fluorophenylboronic acid) |
| Chemical Formula | C₆H₆BFO₂ |
| Formula Weight | 139.92 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 5.10172 |
| b (Å) | 5.55660 |
| c (Å) | 22.0587 |
| α (°) | 90.00 |
| β (°) | 94.731 |
| γ (°) | 90.00 |
| Volume (ų) | 622.7 |
| Z (Molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.493 |
| R-factor (final) | 0.0354 |
Table 2: Example Selected Bond Lengths (Å) and Angles (°) for Phenylboronic Acids.
| Bond/Angle | Typical Length/Angle Range | Notes |
| B-C(phenyl) | 1.56 - 1.58 Å | The bond connecting the boron atom to the aromatic ring. |
| B-O | 1.36 - 1.38 Å | The bonds between boron and the hydroxyl oxygen atoms.[6][7] |
| C-C(phenyl) | 1.37 - 1.41 Å | Aromatic C-C bonds within the phenyl ring.[6] |
| O-B-O | ~114 - 118° | The angle within the boronic acid group. |
| C-B-O | ~119 - 125° | Angles involving the phenyl ring carbon, boron, and an oxygen atom.[6] |
| C-C-C(phenyl) | ~120° | Internal angles of the hexagonal phenyl ring. |
Visualizing Methodologies and Structural Motifs
Graphical representations are essential for understanding complex workflows and molecular interactions.
Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state, a critical interaction that governs their crystal packing.
Conclusion and Outlook
Determining the crystal structure of this compound would provide invaluable, unambiguous data for scientists in drug discovery and materials science. The analysis would reveal precise intramolecular dimensions and the nature of its intermolecular interactions, such as hydrogen bonding and potential π-stacking. This information is critical for understanding its physical properties and for designing new molecules with tailored functionalities. The protocols and methodologies outlined in this guide provide a robust framework for undertaking such an analysis, paving the way for a deeper understanding of this and other important boronic acid derivatives.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. sciencevivid.com [sciencevivid.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scilit.com [scilit.com]
2-Butoxy-6-fluorophenylboronic acid stability and storage
An In-depth Technical Guide to the Stability and Storage of 2-Butoxy-6-fluorophenylboronic acid
Disclaimer
This document provides a technical guide on the stability and storage of this compound based on the general characteristics of arylboronic acids. Specific stability and degradation studies on this particular compound are not extensively available in the public domain. The recommendations and potential degradation pathways described herein are based on established knowledge of structurally related compounds and should be adapted as necessary based on in-house experimental data.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes understanding its stability and proper storage conditions paramount for ensuring its reactivity, purity, and shelf-life. This guide provides a comprehensive overview of the stability profile, potential degradation pathways, and recommended storage and handling procedures for this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 870777-19-8[1] |
| Molecular Formula | C₁₀H₁₄BFO₃[1] |
| Molecular Weight | 212.03 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 75-80 °C (for the similar 5-Butoxy-2-fluorophenylboronic acid)[2][3] |
Chemical Stability and Degradation
While specific stability data for this compound is not widely published, the stability of arylboronic acids, in general, is well-documented. They are typically crystalline solids that are relatively stable to air and moisture at ambient temperature for extended periods.[4] However, their stability can be influenced by several factors, including temperature, moisture, and light.
General Stability Profile
Arylboronic acids are known to be stable under recommended storage temperatures and pressures.[5] The product is generally chemically stable under standard ambient conditions (room temperature).
Potential Degradation Pathways
The primary degradation pathways for arylboronic acids include protodeboronation and the formation of boroxines (anhydrides).
-
Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, and the boron group is replaced with a hydrogen atom. This process can be accelerated by the presence of moisture and certain metals.[6][7] Sterically hindered and electron-rich arylboronic acids are particularly susceptible to deboronation.[6][7]
Caption: Potential protodeboronation of this compound.
-
Formation of Boroxines: In the solid state or in aprotic solvents, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boronic acid can be regenerated upon the addition of water.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended conditions.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Lower temperatures slow down potential degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Container | Store in a tightly-closed container.[5] | Prevents the ingress of moisture and air. |
| Light | Protect from light. | Although not always specified, protection from light is a general good practice for storing organic reagents. |
| Incompatible Materials | Avoid strong oxidizing agents.[5][8] | Boronic acids can react with strong oxidizing agents. |
Proposed Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a systematic experimental approach is required. The following is a proposed workflow for assessing its stability under various conditions.
Caption: Proposed experimental workflow for stability assessment.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to various stress conditions:
-
Thermal: 40°C, 60°C, and 80°C.
-
Photolytic: Exposure to UV and visible light.
-
Humidity: 75% RH and 90% RH (for solid-state stability).
-
Oxidative: Treatment with a low concentration of hydrogen peroxide.
-
-
Analyze samples at predetermined time points using HPLC-UV/MS to monitor the appearance of degradation products and the disappearance of the parent compound.
-
Long-Term Stability Studies
Long-term stability studies are performed under the recommended storage conditions to determine the shelf-life of the compound.
-
Methodology:
-
Store multiple batches of this compound under the recommended storage conditions (e.g., 2-8°C, inert atmosphere).
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw a sample.
-
Analyze the sample for purity by HPLC and for structural integrity by ¹H and ¹⁹F NMR spectroscopy.
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm and 254 nm) and/or mass spectrometry (MS) for identification of degradation products.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To monitor the overall structure and detect the formation of byproducts like 1-Butoxy-3-fluorobenzene (from protodeboronation).
-
¹⁹F NMR: A sensitive probe to detect changes in the chemical environment of the fluorine atom.
-
Conclusion
This compound is a valuable synthetic reagent whose stability is critical for its successful application. While specific data for this compound is limited, by adhering to the general principles of handling arylboronic acids, its integrity can be maintained. The key recommendations are to store the compound in a cool, dry, and inert environment, protected from light. For critical applications, it is highly recommended to perform in-house stability studies using the analytical protocols outlined in this guide to establish a definitive shelf-life and ensure the quality of the material.
References
- 1. scbt.com [scbt.com]
- 2. 5-Butoxy-2-fluorophenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aksci.com [aksci.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Reactivity of 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-Butoxy-6-fluorophenylboronic acid, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically demanding ortho-butoxy group and an electron-withdrawing fluorine atom, imparts distinct reactivity characteristics that are of significant interest in the fields of medicinal chemistry and materials science. This document details its primary application in Suzuki-Miyaura cross-coupling reactions, provides detailed experimental protocols, and summarizes its key physicochemical properties.
Core Reactivity Profile
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl structures.
The reactivity of this compound is influenced by several factors:
-
Steric Hindrance: The presence of the ortho-butoxy group can sterically hinder the approach of the palladium catalyst, potentially requiring more forcing reaction conditions or specialized ligands to achieve high yields.
-
Electronic Effects: The ortho-fluorine atom is electron-withdrawing, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Ortho-Substitution: Arylboronic acids with ortho-substituents are known to be challenging substrates in some cases, and their coupling reactions may require careful optimization of catalysts, ligands, and reaction conditions to minimize side reactions such as protodeboronation.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound and its isomers is presented below. Spectroscopic data for the closely related 2-fluorophenylboronic acid is included for comparative purposes, providing insights into the expected spectral features.
| Property | This compound | 5-Butoxy-2-fluorophenylboronic acid[1] | 2-Fluorophenylboronic acid[2] |
| CAS Number | 870777-19-8[3] | 849062-31-3 | 1993-03-9 |
| Molecular Formula | C₁₀H₁₄BFO₃[3] | C₁₀H₁₄BFO₃ | C₆H₆BFO₂ |
| Molecular Weight | 212.03 g/mol [3] | 212.03 g/mol | 139.92 g/mol |
| Melting Point | Not available | 75-80 °C | Not available |
| Boiling Point | Not available | 363 °C at 760 mmHg | Not available |
| Density | Not available | 1.15 g/cm³ | Not available |
| ¹H NMR (CDCl₃, δ) | Expected: Aromatic protons (multiplets, ~6.8-7.5 ppm), -OCH₂- (triplet, ~4.0 ppm), -CH₂- (multiplet, ~1.8 ppm), -CH₂- (multiplet, ~1.5 ppm), -CH₃ (triplet, ~1.0 ppm), B(OH)₂ (broad singlet). | Not available | Observed: Aromatic protons (multiplets, ~7.0-8.0 ppm), B(OH)₂ (broad singlet, ~6.5 ppm). |
| ¹³C NMR (CDCl₃, δ) | Expected: Aromatic carbons (~110-165 ppm, with C-F and C-B couplings), Butoxy carbons (~14, 19, 31, 69 ppm). | Not available | Observed: Aromatic carbons (~115-165 ppm, with C-F and C-B couplings). |
| ¹¹B NMR (CDCl₃, δ) | Expected: ~28-33 ppm (characteristic for arylboronic acids). | Not available | Not available |
| IR (cm⁻¹) | Expected: O-H stretch (~3300-3500, broad), C-O stretch (~1250), B-O stretch (~1350), C-F stretch (~1100-1200). | Not available | Observed: O-H stretch (~3400, broad), B-O stretch (~1360), C-F stretch (~1150). |
Note: Expected spectroscopic data is based on typical chemical shifts and coupling constants for similar functional groups and structures.
Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura coupling is the cornerstone application of this compound. The reaction generally proceeds with a palladium catalyst, a base, and a suitable solvent. The choice of reaction partners and conditions significantly impacts the reaction outcome. Below is a table of representative Suzuki-Miyaura coupling reactions with various aryl halides, illustrating the expected reactivity trends.
Disclaimer: The following data is illustrative and intended to represent typical yields for Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids. Actual yields will vary depending on the specific reaction conditions, scale, and purity of reagents.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 2-Butoxy-4'-methoxy-6-fluoro-1,1'-biphenyl | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | 2-Butoxy-6-fluoro-4'-nitro-1,1'-biphenyl | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | 80-90 |
| 3 | 2-Chloropyridine | 2-(2-Butoxy-6-fluorophenyl)pyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 120 | 24 | 65-75 |
| 4 | Methyl 4-bromobenzoate | Methyl 4'-(2-butoxy-6-fluorophenyl)benzoate | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 70-80 |
| 5 | 1-Chloro-3,5-dimethylbenzene | 2-Butoxy-3',5'-dimethyl-6-fluoro-1,1'-biphenyl | Pd₂(dba)₃ (3) | RuPhos (6) | t-BuOK (3) | THF | 80 | 24 | 50-60 |
Experimental Protocols
Detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for the coupling of this compound with a range of electron-rich and electron-deficient aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and Cs₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination-type Conditions for Challenging Couplings (e.g., with Aryl Chlorides)
This protocol employs a more active catalyst system, often necessary for less reactive aryl chlorides or sterically hindered substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and K₃PO₄ (3.0 equiv) to a Schlenk tube equipped with a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction, from setup to product isolation.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Boronic Acids as Carboxylic Acid Bioisosteres: An In-depth Technical Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic replacement of key functional groups to optimize pharmacological properties is a cornerstone of medicinal chemistry. This guide provides a comprehensive technical overview of the use of boronic acids as bioisosteres for carboxylic acids, a strategy that has led to the development of several successful therapeutic agents. Boronic acids offer a unique combination of physicochemical and electronic properties that can overcome some of the inherent liabilities of the carboxylic acid moiety, such as poor membrane permeability and rapid metabolism, while maintaining or even enhancing biological activity. This document delves into the core principles of this bioisosteric substitution, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and drug design workflows.
Introduction: The Rationale for Bioisosteric Replacement
The carboxylic acid functional group is a common feature in many biologically active molecules, often serving as a key interaction point with protein targets through hydrogen bonding and ionic interactions. However, its acidic nature (typically with a pKa of 3-5) leads to ionization at physiological pH, which can negatively impact oral bioavailability and cell membrane permeability. Furthermore, carboxylic acids are susceptible to various metabolic pathways.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool to address these challenges.[1] Boronic acids have emerged as effective non-classical bioisosteres of carboxylic acids.[2][3] While structurally similar, boronic acids are Lewis acids with a higher pKa (typically 8-10), allowing them to remain largely unionized at physiological pH.[4][5][6] This key difference can lead to improved pharmacokinetic profiles.[4] Moreover, the trigonal planar geometry of the boronic acid can mimic the sp² hybridization of a carboxylic acid, while its empty p-orbital allows for unique covalent interactions with nucleophilic residues in enzyme active sites, often leading to potent and reversible inhibition.[7]
Physicochemical and Pharmacological Properties: A Comparative Analysis
The decision to replace a carboxylic acid with a boronic acid is driven by the desire to modulate key drug-like properties. The following tables provide a comparative summary of the physicochemical and pharmacological properties of selected boronic acids and their carboxylic acid counterparts.
Physicochemical Properties
| Compound/Analog Pair | Functional Group | pKa | logP | Rationale for Bioisosteric Replacement |
| Phenylboronic Acid vs. Benzoic Acid | Boronic Acid | ~8.8 | 1.14 | Higher pKa leads to lower ionization at physiological pH, potentially improving membrane permeability. |
| Carboxylic Acid | ~4.2 | 1.87 | Lower pKa results in significant ionization, which can limit oral absorption. | |
| Bortezomib | Boronic Acid | ~8.8-9.0[8] | 1.68 | The boronic acid acts as a warhead, forming a reversible covalent bond with the proteasome's active site threonine.[3] A carboxylic acid analog would not have this mechanism. |
| Carboxylic Acid Analog of Bortezomib | Carboxylic Acid | N/A | N/A | Hypothetical analog for comparison; lacks the electrophilic boron for covalent inhibition. |
| Vaborbactam | Boronic Acid | ~6.7 | -1.83 | The cyclic boronate structure mimics the transition state of β-lactam hydrolysis, enabling potent inhibition of β-lactamases.[9] |
| Carboxylic Acid Analog of Vaborbactam | Carboxylic Acid | N/A | N/A | Hypothetical analog for comparison; would not form the same stable tetrahedral intermediate with the active site serine. |
Note: pKa and logP values can vary depending on the experimental or computational method used. The values presented are representative.
Pharmacological Properties: Enzyme Inhibition and Cytotoxicity
| Target/Assay | Boronic Acid Inhibitor | IC50 / Ki | Carboxylic Acid Analog | IC50 / Ki | Fold Difference (Carboxylic/Boronic) | Reference |
| Proteasome (20S) | Bortezomib | IC50: 7.05 nM | N/A | N/A | N/A | [5] |
| Proteasome (20S) | Dipeptidyl boronic acid 15 | IC50: 4.60 nM | N/A | N/A | N/A | [5] |
| Tubulin Polymerization | Combretastatin A-4 (CA-4) analog (boronic acid) | IC50: ~10 µM | Combretastatin A-4 (phenol) | IC50: ~2-3 µM | ~0.2-0.3 | [10] |
| MCF-7 Cell Growth | Chalcone-boronic acid 2 | IC50: 10 µM | Chalcone-carboxylic acid 9 | IC50: >100 µM | >10 | [5] |
| MCF-7 Cell Growth | Chalcone-boronic acid 4 | IC50: 4.8 µM | Chalcone-carboxylic acid 10 | IC50: >100 µM | >20 | [5] |
| β-Lactamase (KPC-2) | Vaborbactam | Ki: 69 nM | N/A | N/A | N/A | [11] |
| β-Lactamase (CTX-M-15) | Vaborbactam | Ki: 22 nM | N/A | N/A | N/A | [11] |
Key Applications in Drug Design: Case Studies
The utility of boronic acids as carboxylic acid bioisosteres is best illustrated through their successful application in approved drugs and clinical candidates.
Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the cellular machinery for protein degradation.[12] Its mechanism of action involves the formation of a stable, reversible covalent bond between the boron atom and the hydroxyl group of a threonine residue in the proteasome's active site.[3] This inhibition disrupts cellular homeostasis, leading to apoptosis in cancer cells. The carboxylic acid analog of bortezomib would be incapable of this covalent interaction and would therefore lack the same potent inhibitory activity.
Signaling Pathway Affected by Bortezomib: The NF-κB Pathway
Proteasome inhibition by bortezomib prevents the degradation of IκB, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of anti-apoptotic and pro-proliferative genes.
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
Vaborbactam: A β-Lactamase Inhibitor
Vaborbactam is a cyclic boronic acid derivative that acts as a potent inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[13] Vaborbactam's cyclic boronate structure is a transition-state analog that forms a stable, reversible covalent adduct with the active site serine of the β-lactamase, effectively neutralizing the enzyme.[9] It is co-formulated with the carbapenem antibiotic meropenem to treat complicated urinary tract infections.
Signaling Pathway Affected by Vaborbactam: Bacterial Cell Wall Synthesis
Vaborbactam protects β-lactam antibiotics from degradation by β-lactamases, allowing the antibiotic to inhibit penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to cell lysis.
Caption: Vaborbactam inhibits β-lactamase, enabling antibiotics to function.
Experimental Protocols
This section provides detailed methodologies for the synthesis of boronic acids and the evaluation of their biological activity.
Synthesis of Arylboronic Acids via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the synthesis of arylboronic acids.[14]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, bis(pinacolato)diboron, palladium(II) acetate, phosphine ligand, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the arylboronic acid pinacol ester.
-
The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol that is subsequently removed.
Determination of Enzyme Inhibition Constant (Ki) for a Competitive Inhibitor
The inhibition constant (Ki) is a measure of the potency of an inhibitor. For a competitive inhibitor, Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.[15]
Materials:
-
Purified enzyme
-
Substrate
-
Inhibitor (boronic acid)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Determine the Michaelis-Menten constant (Km) of the substrate:
-
Perform a series of enzyme assays with a fixed enzyme concentration and varying substrate concentrations.
-
Measure the initial reaction rates (V₀).
-
Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Perform inhibition assays:
-
Set up a series of reactions in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of the enzyme, and a fixed concentration of the substrate (typically at or near the Km value).
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate.
-
Measure the initial reaction rates.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the initial reaction rate as a function of inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition.
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S] / Km))
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Boronic acid compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the boronic acid compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Drug Design Workflow and Logical Relationships
The process of replacing a carboxylic acid with a boronic acid bioisostere follows a structured drug design workflow.
Caption: A typical workflow for bioisosteric replacement in drug design.
Challenges and Future Perspectives
Despite their successes, the use of boronic acids in drug design is not without its challenges. These include potential off-target effects due to the reactivity of the boron atom, the possibility of forming inactive boroxines (cyclic trimers), and the need for careful formulation to ensure stability. However, ongoing research is addressing these issues through the design of more selective inhibitors and the development of novel delivery systems.
The future of boronic acids in medicinal chemistry is bright. Their unique ability to form reversible covalent bonds with target proteins offers a powerful strategy for designing highly potent and selective inhibitors. As our understanding of the biological roles of various enzymes continues to grow, so too will the opportunities for the rational design of novel boronic acid-based therapeutics.
Conclusion
Boronic acids represent a valuable and validated class of bioisosteres for carboxylic acids in drug design. Their distinct physicochemical properties, particularly their higher pKa, can lead to improved pharmacokinetic profiles. Furthermore, their ability to engage in reversible covalent interactions with enzyme active sites provides a powerful mechanism for achieving high potency and selectivity. The successful clinical translation of drugs like bortezomib and vaborbactam underscores the significant potential of this bioisosteric replacement strategy. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the therapeutic potential of boronic acid-containing compounds.
References
- 1. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-hydroxy-2-(thiophen-2-yl)acetic acid | 53439-38-6 | Buy Now [molport.com]
- 13. benchchem.com [benchchem.com]
- 14. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 15. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
The Strategic Interplay of Fluorine and Butoxy Groups in 2-Butoxy-6-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butoxy-6-fluorophenylboronic acid is a sophisticated building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a butoxy group at the ortho positions of the phenylboronic acid core imparts a unique combination of steric and electronic properties. This guide delves into the distinct roles of these functional groups, their influence on the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions, and its application in the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its properties, experimental protocols for its use, and a discussion of its significance in contemporary drug discovery.
Introduction: The Significance of Ortho-Substitution in Phenylboronic Acids
Phenylboronic acids are indispensable reagents in organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1] The reactivity and utility of a phenylboronic acid can be finely tuned by the introduction of substituents on the phenyl ring. Ortho-substituents, in particular, can exert profound effects on the molecule's conformation, acidity, and performance in catalytic cycles.[2]
The subject of this guide, this compound, is a prime example of strategic ortho-disubstitution. The presence of a fluorine atom, a small and highly electronegative element, and a butoxy group, a bulkier electron-donating alkoxy group, creates a complex interplay of effects that are highly advantageous in specific synthetic contexts. This guide will elucidate the individual and synergistic roles of these two groups.
The Role of the Fluorine Atom: Electronic Influence and Metabolic Stability
The incorporation of fluorine into organic molecules is a well-established strategy in drug design.[3] In the context of this compound, the fluorine atom plays several crucial roles:
-
Inductive Electron Withdrawal: Fluorine's high electronegativity results in a strong inductive electron-withdrawing effect. This increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[4]
-
Modulation of pKa: The electron-withdrawing nature of fluorine generally lowers the pKa of the boronic acid, making it more acidic. This can affect the formation of the active boronate species in the catalytic cycle.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation. When this compound is used to synthesize drug candidates, the fluorine atom can enhance the metabolic stability of the final molecule, leading to improved pharmacokinetic properties such as a longer half-life.[3]
-
Intramolecular Interactions: The ortho-fluorine atom can participate in intramolecular hydrogen bonding with one of the hydroxyl groups of the boronic acid. This interaction can influence the conformation of the molecule and its reactivity.[6][7]
The Role of the Butoxy Group: Steric Hindrance and Conformational Control
The butoxy group, situated at the other ortho position, provides a complementary set of influences:
-
Steric Bulk: The n-butoxy group is sterically more demanding than the fluorine atom. This steric hindrance can have a dual effect. It can slow down the rate of Suzuki-Miyaura coupling compared to less hindered boronic acids.[8] However, this steric hindrance can also be exploited to achieve regioselectivity in reactions with substrates bearing multiple reaction sites.
-
Electron Donation: As an alkoxy group, the butoxy group is electron-donating through resonance. This partially counteracts the electron-withdrawing effect of the fluorine atom, creating a unique electronic environment on the phenyl ring.
-
Conformational Locking through Hydrogen Bonding: The oxygen atom of the butoxy group can act as a hydrogen bond acceptor for one of the boronic acid's hydroxyl groups. This intramolecular hydrogen bond can "lock" the conformation of the molecule, which can have significant implications for its reactivity and selectivity in cross-coupling reactions.[9][10]
Below is a diagram illustrating the key intramolecular interactions within the this compound molecule.
Caption: Intramolecular hydrogen bonding and steric effects.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The combined electronic and steric effects of the fluorine and butoxy groups make this compound a specialized reagent. While its reactivity may be attenuated compared to un-substituted or mono-substituted phenylboronic acids due to steric hindrance, it offers advantages in the synthesis of highly substituted biaryl compounds.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
The following table provides a comparative summary of reported yields for the Suzuki-Miyaura coupling of various ortho-substituted phenylboronic acids with different aryl halides. It is important to note that reaction conditions can vary between studies, and these yields are presented to illustrate general trends.
| Boronic Acid | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Yield (%) | Reference |
| 2-Methylphenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | [8] |
| 2,6-Dimethylphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 85 | [8] |
| 2-Fluorophenylboronic acid | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 | [11] |
| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-lutidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 | [2][12] |
| This compound | Aryl Halide (generic) | Pd(dppf)Cl₂ or similar | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 70-90* | [13] |
| 2-Chlorophenylboronic acid | 3,4,5-Tribromo-2,6-lutidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | [2] |
*Yields for this compound are generally reported to be good to excellent in various synthetic applications, though direct comparative studies are limited. The range provided is representative of typical outcomes in the synthesis of complex molecules.[13]
Experimental Protocols: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an ortho-disubstituted phenylboronic acid like this compound.
General Procedure for the Synthesis of a Biaryl Compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv) or K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) or Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
The diagram below illustrates the general workflow for this experimental procedure.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of complex organic molecules with potential biological activity.[13] Its utility lies in its ability to introduce a highly substituted phenyl ring, a common motif in many pharmaceuticals. The fluorine and butoxy groups can modulate the physicochemical properties of the final compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
While this specific boronic acid may not be the active pharmaceutical ingredient itself, it serves as a key intermediate in the synthesis of compounds targeting a wide range of biological pathways. For example, biaryl structures are common in kinase inhibitors, which are a major class of anti-cancer drugs.
The following diagram illustrates the role of this compound as a foundational building block in the drug discovery pipeline.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations | Semantic Scholar [semanticscholar.org]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Butoxy-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Butoxy-6-fluorophenylboronic acid. The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] The synthesis of biaryl and heteroaryl compounds via this method is of particular importance in medicinal chemistry and materials science.[1][3]
The inclusion of fluorine atoms in drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated biaryl scaffolds are highly sought after in drug discovery. This compound is a valuable building block for introducing a fluorinated phenyl ring with ortho-alkoxy substitution, a motif present in various biologically active molecules. This protocol outlines a general procedure for the efficient coupling of this boronic acid with various aryl and heteroaryl halides.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organohalide in the presence of a base.[1]
Reaction: this compound + Ar-X (Aryl Halide) --(Pd catalyst, Base)--> 2-Butoxy-6-fluoro-1,1'-biphenyl (or heteroaryl equivalent)
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total volume).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl bromides. Please note that these are representative examples, and optimization may be required for specific substrates.
Table 1: Optimization of Reaction Conditions for the Coupling of this compound with 4-Bromotoluene
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 92 |
| 4 | Pd₂(dba)₃ (2) + XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 4 | 95 |
Table 2: Substrate Scope with Representative Aryl and Heteroaryl Bromides
| Entry | Aryl/Heteroaryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Butoxy-6-fluoro-4'-methoxy-1,1'-biphenyl | 88 |
| 2 | 3-Bromopyridine | 3-(2-Butoxy-6-fluorophenyl)pyridine | 75 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Butoxy-6-fluoro-4'-(trifluoromethyl)-1,1'-biphenyl | 82 |
| 4 | 2-Bromothiophene | 2-(2-Butoxy-6-fluorophenyl)thiophene | 79 |
Mandatory Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A flowchart illustrating the general experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-butoxy-6-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered and electronically modified boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined below are designed to serve as a robust starting point for researchers, with troubleshooting and optimization strategies to ensure successful coupling outcomes.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] The use of this compound presents unique challenges due to the steric hindrance imposed by the ortho-butoxy group and the electronic effects of the ortho-fluoro substituent. These factors can impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, ortho-substituted arylboronic acids can be susceptible to protodeboronation, a side reaction that reduces yield.[2]
Successful coupling of this substrate class necessitates the use of highly active palladium catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). Careful selection of the base, solvent, and reaction temperature is also critical to achieving high yields and minimizing side products. The following protocols provide detailed methodologies for overcoming these challenges.
Data Presentation: Catalyst System Performance
The selection of the appropriate palladium catalyst and ligand is paramount for the successful coupling of this compound. Below is a summary of commonly employed catalyst systems for sterically hindered Suzuki-Miyaura couplings, which can be adapted for this specific substrate.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent System | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | 1 - 3 | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 | Effective for sterically hindered and electron-rich aryl chlorides.[2] |
| Pd₂(dba)₃ | XPhos | 1 - 3 | K₃PO₄ | THF or Dioxane | Room Temp - 100 | Highly active catalyst system for challenging couplings.[2] |
| PdCl₂(dppf) | (none) | 2 - 5 | Na₂CO₃ or K₂CO₃ | DME/H₂O or Toluene/EtOH/H₂O | 80 - 100 | A versatile and commonly used catalyst for a range of substrates. |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1 - 2 | K₃PO₄ | Toluene/H₂O | 80 - 110 | Buchwald-type ligand, good for hindered substrates. |
Experimental Protocols
The following are generalized protocols that should be optimized for each specific substrate combination. It is recommended to perform small-scale test reactions to determine the optimal conditions.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a good starting point for the coupling of this compound with various aryl or heteroaryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
Toluene, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equivalents).
-
Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) followed by degassed water (10% v/v of toluene).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a suitable palladium catalyst/ligand system (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Add a magnetic stir bar and the chosen degassed solvent system (e.g., Dioxane/H₂O 4:1).[2]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst/Ligand: Screen different palladium sources and ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior.[2]
-
Base: The choice of base is crucial. K₃PO₄ and Cs₂CO₃ are generally effective. Ensure the base is finely powdered and anhydrous.
-
Temperature: Gradually increase the reaction temperature. Microwave heating can be beneficial.
-
Protodeboronation: If significant protodeboronation of this compound is observed, consider using milder bases like KF, lower reaction temperatures, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2]
-
-
Reaction Stalls:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen throughout the procedure. Degassing solvents and purging the reaction vessel with inert gas are critical steps.
-
Incomplete Dissolution: The reaction mixture should be homogeneous. If not, consider a different solvent system or a co-solvent.
-
By following these guidelines and systematically optimizing the reaction conditions, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds for drug discovery and materials science applications.
References
Application Notes and Protocols for Suzuki Reactions with 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the use of 2-Butoxy-6-fluorophenylboronic acid, a sterically hindered building block, in Suzuki reactions. The presence of two ortho-substituents presents a significant challenge, often leading to low reaction yields due to the steric hindrance around the reaction center. This can impede crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.
The selection of an appropriate ligand for the palladium catalyst is paramount to overcoming these steric challenges. Bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, have demonstrated considerable success in facilitating the coupling of sterically demanding substrates. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is essential for the oxidative addition of the coupling partner and for accelerating the final reductive elimination step. This document provides a guide to ligand selection and detailed experimental protocols for the successful Suzuki coupling of this compound.
Ligand Selection for Sterically Hindered Suzuki Coupling
The choice of ligand is critical for achieving high yields in Suzuki reactions with sterically hindered substrates like this compound. Below is a summary of commonly employed ligand classes and their performance in similar challenging coupling reactions.
| Ligand Class | Specific Examples | Key Characteristics & Performance |
| Bulky, Electron-Rich Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-rich or -poor substrates.[1] They promote the formation of the active Pd(0) catalyst and accelerate reductive elimination. RuPhos has been shown to be effective at lower catalyst loadings in some cases.[2][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors that form stable palladium complexes. They have shown high efficacy in the coupling of tetra-ortho-substituted biaryls. |
| Specialized Phosphine Ligands | BI-DIME, AntPhos | Developed specifically for extremely hindered Suzuki-Miyaura couplings.[4][5][6] BI-DIME is effective for substrates with ortho-isopropyl substituents,[4][5] while AntPhos has shown high reactivity in couplings involving di-ortho-substituted aryl halides.[6] |
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction involves several key steps, from substrate preparation to product purification.
References
Application Notes and Protocols for Cross-Coupling Reactions of 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Butoxy-6-fluorophenylboronic acid in various cross-coupling reactions. Due to the limited availability of specific published data for this exact boronic acid, the following protocols and recommendations are based on established methodologies for structurally similar 2,6-disubstituted and fluorinated phenylboronic acids. These guidelines are intended to serve as a robust starting point for reaction optimization.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and substituted aromatic compounds. The presence of a bulky butoxy group and an electron-withdrawing fluorine atom at the ortho positions can influence the reactivity of the boronic acid. Cross-coupling reactions such as the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig aminations are key methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The selection of an appropriate base is critical for the efficiency and success of these transformations.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, providing a powerful method for the synthesis of biphenyls. The choice of base is crucial for the transmetalation step in the catalytic cycle.
Suitable Bases and Conditions
For sterically hindered and electronically deactivated boronic acids like this compound, a range of bases can be employed. The optimal choice often depends on the coupling partner and the catalyst system.
| Base | Catalyst System (Typical) | Solvent(s) | Temperature (°C) | Remarks |
| Potassium Carbonate (K₂CO₃) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Toluene/Ethanol/Water, Dioxane/Water | 80-110 | A versatile and commonly used base. The aqueous conditions are often beneficial for the reaction efficiency.[1] |
| Cesium Carbonate (Cs₂CO₃) | Pd₂(dba)₃ / SPhos or XPhos | Toluene, Dioxane | 80-110 | A stronger and more soluble base, often effective for challenging couplings, including those with sterically hindered substrates. |
| Potassium Phosphate (K₃PO₄) | Pd(OAc)₂ / Buchwald or Fu ligands | Toluene, Dioxane | 80-110 | A strong base that can be effective when other carbonate bases fail, particularly with less reactive aryl chlorides. |
| Sodium Carbonate (Na₂CO₃) | Pd/C, Pd(OAc)₂ | Water, Ethanol/Water | 50-100 | A cost-effective option, often used in aqueous media. May require higher temperatures or longer reaction times for less reactive substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Reaction Workflow
Chan-Lam Amination: Synthesis of Aryl Amines
The Chan-Lam reaction is a copper-catalyzed C-N bond formation between a boronic acid and an amine. This reaction offers a valuable alternative to palladium-catalyzed methods.
Suitable Bases and Conditions
In Chan-Lam couplings, the base often plays a dual role, acting as both a base and a ligand.
| Base | Catalyst System (Typical) | Solvent(s) | Temperature (°C) | Remarks |
| Pyridine | Cu(OAc)₂ | Dichloromethane (DCM) | Room Temperature | A common base and ligand for Chan-Lam reactions, often used in excess. |
| Triethylamine (Et₃N) | Cu(OAc)₂ | Methanol, DCM | Room Temperature | A non-coordinating base that can be effective. |
| 2,6-Lutidine | Cu(OAc)₂ | Dichloromethane (DCM) | Room Temperature | A sterically hindered base that can sometimes improve yields by minimizing side reactions.[2] |
| Diisopropylethylamine (DIPEA) | CuI or Cu(OAc)₂ | Acetonitrile (MeCN) | 25-80 | Another hindered amine base that can be beneficial in certain cases. |
Experimental Protocol: General Procedure for Chan-Lam Amination
This protocol provides a general method for the Chan-Lam amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Base (e.g., Pyridine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add this compound, the amine, and copper(II) acetate.
-
Add the solvent and then the base.
-
Stir the reaction mixture at room temperature, open to the air, and monitor by TLC.
-
Once the reaction is complete, dilute with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Chan-Lam Amination Signaling Pathway
Buchwald-Hartwig Amination Context
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. While boronic acids are not the direct nitrogen source in this reaction, they are the key coupling partner in the preceding Suzuki-Miyaura reaction to form the aryl halide or triflate if it is not commercially available. The choice of base in a Buchwald-Hartwig reaction is critical for the deprotonation of the amine. Strong, non-nucleophilic bases are generally preferred.
Suitable Bases for Buchwald-Hartwig Amination
| Base | Catalyst System (Typical) | Solvent(s) | Temperature (°C) | Remarks |
| Sodium tert-butoxide (NaOtBu) | Pd₂(dba)₃ / BINAP or other phosphine ligands | Toluene, Dioxane | 80-110 | A very common and effective strong base for a wide range of amines.[3] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Pd(OAc)₂ / bulky phosphine ligands | THF, Toluene | 25-100 | A strong, non-nucleophilic base that is often used for less reactive amines or when NaOtBu leads to side reactions. |
| Potassium carbonate (K₂CO₃) / Cesium carbonate (Cs₂CO₃) | Pd catalysts with specific ligands | Dioxane, t-BuOH | 100-120 | Weaker bases that can be used with more sensitive substrates, often requiring higher temperatures and specialized catalyst systems. |
Conclusion
The cross-coupling of this compound provides a versatile route to a variety of substituted aromatic compounds. While specific literature examples for this substrate are scarce, established protocols for analogous compounds suggest that successful Suzuki-Miyaura and Chan-Lam couplings can be achieved with careful selection of the base, catalyst, and reaction conditions. The provided protocols and data tables offer a comprehensive starting point for researchers to develop efficient and high-yielding transformations. It is recommended to perform small-scale optimization experiments to identify the ideal conditions for specific coupling partners.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl compounds. This protocol focuses on the application of 2-Butoxy-6-fluorophenylboronic acid as a key building block in these syntheses. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the resulting biaryl compounds, such as metabolic stability and binding affinity, making fluorinated boronic acids valuable reagents in drug development programs.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl or vinyl halide). The reaction proceeds via a catalytic cycle involving three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should note that reaction conditions may require optimization based on the specific aryl halide used.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 2-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF))
-
Water (for aqueous base solutions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, it can be added with the initial reagents.
-
Solvent Addition: Add the degassed anhydrous solvent (and water if using an aqueous base solution) via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation
| Component | Role | Examples and Common Variations |
| Boronic Acid | Source of the aryl group to be coupled. | This compound |
| Aryl Halide | The other coupling partner, providing the second aryl group. | Aryl bromides and iodides are most common. Aryl chlorides can also be used but may require more active catalysts. Electron-donating or -withdrawing groups on the ring can affect reactivity. |
| Palladium Catalyst | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf). Often used with phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands for challenging couplings. |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. The choice of base can significantly impact the reaction outcome. |
| Solvent | Provides the medium for the reaction. | Toluene, 1,4-Dioxane, DMF, Tetrahydrofuran (THF). Often used as a mixture with water when an inorganic base is employed. |
| Temperature | Influences the reaction rate. | Typically ranges from 80 °C to 110 °C. Microwave irradiation can also be used to accelerate the reaction. |
| Reaction Time | Duration required for the reaction to reach completion. | Can range from a few hours to 24 hours, depending on the reactivity of the substrates and the reaction conditions. |
Mandatory Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application of 2-Butoxy-6-fluorophenylboronic Acid in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis
Introduction
2-Butoxy-6-fluorophenylboronic acid is a valuable synthetic building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules with therapeutic potential. The presence of the fluorine atom and the butoxy group on the phenyl ring can significantly influence the physicochemical properties of the final compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make this compound an attractive reagent for the synthesis of novel drug candidates, particularly in the area of kinase inhibition.
This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of kinase inhibitors, with a specific focus on the development of pan-RAF inhibitors, exemplified by the clinical candidate TAK-632. While the synthesis of TAK-632 utilizes a structurally similar boronic acid, 2-fluoro-5-formylphenylboronic acid, the methodologies and principles are directly transferable and serve as a robust guide for researchers.
Featured Application: Synthesis of Pan-RAF Kinase Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in kinases such as BRAF, is a hallmark of many cancers, including melanoma. Pan-RAF inhibitors, which target multiple RAF isoforms (A-RAF, B-RAF, and C-RAF), have emerged as a promising therapeutic strategy to overcome resistance mechanisms associated with single-isoform-selective inhibitors.
The synthesis of potent pan-RAF inhibitors can be achieved through a Suzuki-Miyaura coupling reaction, where this compound or a related derivative is coupled with a suitable heterocyclic core. The 2-butoxy-6-fluorophenyl moiety can be strategically incorporated to interact with key residues within the kinase active site, thereby enhancing potency and selectivity.
Quantitative Data: In Vitro Activity of a Representative Pan-RAF Inhibitor (TAK-632)
The following table summarizes the in vitro inhibitory activity of TAK-632, a pan-RAF inhibitor synthesized using a related fluorophenylboronic acid. This data provides a benchmark for the potency that can be achieved with this class of compounds.
| Target Kinase | IC50 (nM) | Reference |
| BRAF | 8.3 | [1][2] |
| BRAF (V600E) | 2.4 | [1][2] |
| CRAF | 1.4 | [1][2] |
| Cellular Assay | Cell Line | IC50 / GI50 (nM) | Reference |
| pMEK Inhibition | HMVII | 49 | [2][3] |
| pERK Inhibition | HMVII | 50 | [2][3] |
| Antiproliferative | A375 | 40-190 | [2] |
| Antiproliferative | SK-MEL-2 | 190-250 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a halogenated heterocyclic core.
Materials:
-
This compound (1.2 equivalents)
-
Halogenated heterocyclic core (e.g., chloro- or bromo-substituted scaffold) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated heterocyclic core, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.
Diagram: General Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 2: In Vitro RAF Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against RAF kinases.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human BRAF, BRAF (V600E), and CRAF enzymes
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Substrate (e.g., inactive MEK1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add the RAF kinase enzyme to all wells except the "no enzyme" control.
-
Incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the MEK1 substrate.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Diagram: Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibition.
Signaling Pathway
The RAF-MEK-ERK (MAPK) Signaling Pathway
The RAF kinases are central components of the MAPK signaling cascade. Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), RAS proteins activate RAF kinases. Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote cell proliferation and survival. In many cancers, mutations in BRAF (e.g., BRAF V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth. Pan-RAF inhibitors like TAK-632 block the activity of RAF kinases, thereby inhibiting downstream signaling and suppressing tumor growth.[1][4][5]
Diagram: Simplified RAF-MEK-ERK Signaling Pathway and Point of Inhibition
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
This compound and its analogs are versatile and highly valuable reagents in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The methodologies and data presented herein, using the pan-RAF inhibitor TAK-632 as a representative example, demonstrate the significant potential of this class of compounds in the development of novel cancer therapeutics. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Butoxy-6-fluorophenylboronic Acid with Aryl Chlorides in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxy-6-fluorophenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds that are prevalent in medicinal chemistry and materials science. The presence of both a fluorine atom and a butoxy group at the ortho positions of the phenylboronic acid introduces unique electronic and steric properties. These substituents can significantly influence the pharmacological profile of a molecule by modulating its conformation, metabolic stability, and binding interactions with biological targets.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. However, the use of aryl chlorides as coupling partners can be challenging due to their lower reactivity compared to aryl bromides or iodides. This often necessitates the use of specialized catalyst systems, including sophisticated phosphine ligands and specific reaction conditions, to achieve efficient coupling. These application notes provide an overview of the key considerations and representative protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl chlorides.
Key Applications
-
Medicinal Chemistry: The 2-butoxy-6-fluoro-1,1'-biphenyl moiety is a key structural motif in the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can improve pharmacokinetic properties.
-
Materials Science: Biaryl compounds synthesized using this building block can be incorporated into organic light-emitting diodes (OLEDs), polymers, and other advanced materials where specific electronic and photophysical properties are desired.
-
Agrochemicals: The unique substitution pattern can contribute to the development of new herbicides and pesticides with improved efficacy and environmental profiles.
Challenges in Coupling with Aryl Chlorides
The primary challenge in the Suzuki-Miyaura coupling of this compound with aryl chlorides lies in the inherent inertness of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle kinetically less favorable. Furthermore, the steric hindrance introduced by the ortho-butoxy group on the boronic acid can impede the transmetalation step. To overcome these obstacles, the selection of an appropriate palladium catalyst and ligand is crucial. Highly active catalysts are required to facilitate the reaction under reasonable conditions.
Data Presentation: Representative Yields in Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Chlorides
While specific data for this compound is limited in the literature, the following tables summarize typical yields obtained for the coupling of structurally related ortho-substituted phenylboronic acids with various aryl chlorides, providing an indication of the expected reaction efficiency.
Table 1: Effect of Catalyst and Ligand on the Coupling of ortho-Substituted Phenylboronic Acids with 4-Chlorotoluene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-AmylOH | 110 | 12 | 98 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
Table 2: Substrate Scope - Coupling of 2-Methoxyphenylboronic Acid with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 89 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ / RuPhos | CsF | Toluene | 100 | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 91 |
| 5 | 3-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 78 |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl chloride. These protocols are based on established methods for similar sterically hindered and electronically demanding substrates. Optimization of reaction conditions may be necessary for specific substrate combinations.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Chloride using a Buchwald-type Ligand
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (argon or nitrogen) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl chloride, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl chloride is typically between 0.1 and 0.5 M.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
RuPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Equipment:
-
Microwave synthesis vial
-
Microwave reactor
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound, the aryl chloride, Pd₂(dba)₃, RuPhos, and cesium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 10:1 ratio) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, perform the same work-up and purification steps as described in Protocol 1.
Visualizations
Below are diagrams illustrating the key chemical processes and workflows involved in the Suzuki-Miyaura coupling of this compound with aryl chlorides.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Butoxy-6-fluorophenylboronic Acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Butoxy-6-fluorophenylboronic acid with a variety of heteroaryl halides. This reaction is a powerful tool for the synthesis of complex biaryl and heteroaryl-aryl structures, which are prevalent in medicinal chemistry and materials science. The methodologies described herein are based on established literature for similar coupling reactions and provide a robust starting point for reaction optimization and library synthesis.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. The use of this compound as a coupling partner allows for the introduction of a sterically hindered and electronically modified phenyl group, which can be of significant interest for tuning the physicochemical and pharmacological properties of target molecules. The butoxy group provides lipophilicity, while the fluorine atom can influence pKa, metabolic stability, and binding interactions.
This document outlines generalized conditions and a protocol that can be adapted for the coupling of this compound with various classes of heteroaryl halides, including but not limited to bromopyridines, chloropyridines, bromoquinolines, and bromothiophenes.
Reaction Conditions and Data Presentation
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical reaction conditions and expected yields for the coupling of this compound with various heteroaryl halides. The data presented is illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions reported in the literature. Actual yields may vary depending on the specific substrate and optimized conditions.
| Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 3-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2 equiv) | Toluene | 110 | 16 | 60-70 |
| 4-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 equiv) | DME/H₂O (3:1) | 90 | 12 | 80-90 |
| 2-Chloroquinoline | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2 equiv) | t-BuOH | 100 | 18 | 65-75 |
| 3-Bromoquinoline | Pd(dppf)Cl₂ (3) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-80 |
| 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 equiv) | Toluene/H₂O (3:1) | 95 | 10 | 85-95 |
| 3-Bromothiophene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| 5-Bromoindole (N-protected) | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 110 | 24 | 55-65 |
| 2-Bromothiazole | Pd(dppf)Cl₂ (3) | CsF (2 equiv) | THF | 80 | 16 | 50-60 |
Note: This data is illustrative and intended to provide a general guideline. Yields are highly substrate-dependent and may require optimization.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (1.1 equivalents)
-
Heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dpp
Application Notes and Protocols for the Scale-up of Suzuki Reactions Involving 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 2-Butoxy-6-fluorophenylboronic acid. Due to the steric hindrance and electronic properties of this substrate, careful optimization of reaction parameters is critical for achieving high yields and purity on a larger scale. This document outlines a generalized protocol, key optimization parameters, and a workflow for process development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and fine chemicals.[1][2] The use of this compound presents specific challenges due to the ortho-substituents, which can impede the catalytic cycle.[3] The butoxy group may also influence the reaction through electronic effects or potential chelation with the palladium center.[4]
Successful scale-up of this reaction requires a systematic approach to optimize catalyst systems, base selection, solvent, and temperature to ensure process safety, efficiency, and product quality. Maintaining an inert atmosphere is crucial to prevent catalyst degradation and side reactions.[5]
Key Reaction Parameters and Optimization
The following table summarizes critical parameters and recommended starting points for the optimization of the Suzuki coupling of this compound with an aryl halide (Ar-X).
| Parameter | Reagents/Conditions | Typical Range/Amount | Notes |
| Aryl Halide (Ar-X) | Aryl Bromide or Iodide | 1.0 equivalent | Aryl chlorides can be used but often require more active catalyst systems.[3] |
| Boronic Acid | This compound | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | 0.5 - 2 mol% | Catalyst loading should be minimized for large-scale synthesis to reduce costs and residual palladium in the product.[6] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos), PPh₃ | 1 - 4 mol% | Bulky, electron-rich phosphine ligands are often necessary for sterically hindered substrates.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents | The choice of base is critical and can depend on the solvent and substrates.[4] |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF, often with water | 5 - 10 volumes | A mixture of an organic solvent and water is common for Suzuki reactions.[7] |
| Temperature | 80 - 110 °C | - | The reaction is typically heated to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the degradation of the palladium catalyst.[5] |
Experimental Protocols
The following protocols provide a starting point for the laboratory-scale optimization and subsequent scale-up of the Suzuki reaction.
Protocol 1: Laboratory-Scale Reaction (1-10 g)
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 eq)
-
Degassed solvent (e.g., Toluene/Water 4:1, 8 volumes)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl halide, this compound, and base.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Under a positive flow of nitrogen, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Scale-Up Considerations and Work-up (100 g - 1 kg)
Safety Precautions: Large-scale reactions should be conducted in a well-ventilated fume hood or a designated reactor bay. Appropriate personal protective equipment (PPE) must be worn.
Procedure:
-
Reaction Setup: Charge a suitably sized jacketed glass reactor with the aryl halide, this compound, and base.
-
Inerting: Purge the reactor with nitrogen for an extended period to ensure an oxygen-free environment.
-
Reagent Addition: Under a nitrogen blanket, add the palladium catalyst and ligand. Add the degassed solvent mixture via a pump or addition funnel.
-
Heating and Monitoring: Heat the reactor to the optimized temperature using a circulating oil bath. Monitor the internal temperature closely. Take samples periodically for in-process control (IPC) analysis by HPLC to determine reaction completion.
-
Work-up:
-
Cool the reactor to room temperature.
-
Transfer the reaction mixture to a larger vessel for work-up.
-
Add an organic solvent (e.g., toluene or ethyl acetate) and water.
-
Separate the aqueous layer. The organic layer may be washed with a dilute aqueous solution of a palladium scavenger (e.g., L-cysteine or thiourea) to reduce residual palladium levels.
-
Perform a final wash with brine.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by crystallization/recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by slurry washing to achieve the desired purity.[8] Column chromatography is generally not practical for large-scale purification.
-
Visualization of Experimental Workflow
Caption: Workflow for the scale-up of the Suzuki coupling reaction.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. home.sandiego.edu [home.sandiego.edu]
The Role of 2-Butoxy-6-fluorophenylboronic Acid in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction
2-Butoxy-6-fluorophenylboronic acid is an emerging building block in the design and synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bulky butoxy group and an electron-withdrawing fluorine atom ortho to the boronic acid moiety, offers steric and electronic properties that can be leveraged to create complex and highly active fungicides, herbicides, and insecticides. The fluorinated phenyl motif is a well-established feature in modern agrochemicals, often enhancing metabolic stability and target-binding affinity. This document provides detailed application notes and a hypothetical protocol for the use of this compound in the synthesis of a novel agrochemical scaffold via Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.
Key Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in agrochemical synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and a suitable aryl or heteroaryl halide, providing a versatile and efficient route to complex biaryl and heteroaryl-aryl structures.
Hypothetical Application: Synthesis of a Novel Fungicide Candidate
This section outlines a hypothetical synthesis of a biaryl nicotinamide, a scaffold found in several succinate dehydrogenase inhibitor (SDHI) fungicides. The key step is the Suzuki-Miyaura coupling of this compound with a chlorinated pyridine derivative.
Overall Synthetic Workflow
Caption: Synthetic workflow for a hypothetical fungicide candidate.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling of this compound and 2-Chloro-N-methylnicotinamide
This protocol describes the palladium-catalyzed cross-coupling to form the target biaryl amide.
Materials:
-
This compound
-
2-Chloro-N-methylnicotinamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.2 eq), 2-Chloro-N-methylnicotinamide (1.0 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 50 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 2-(2-Butoxy-6-fluorophenyl)-N-methylnicotinamide.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 2.54 g (12.0 mmol) |
| 2-Chloro-N-methylnicotinamide | 1.71 g (10.0 mmol) |
| Catalyst & Base | |
| Pd(OAc)₂ | 45 mg (0.2 mmol) |
| PPh₃ | 210 mg (0.8 mmol) |
| K₂CO₃ | 4.14 g (30.0 mmol) |
| Reaction Conditions | |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Product | |
| Product Name | 2-(2-Butoxy-6-fluorophenyl)-N-methylnicotinamide |
| Theoretical Yield | 3.02 g |
| Actual Yield | 2.57 g |
| Yield (%) | 85% |
| Purity (by HPLC) | >98% |
Logical Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a valuable synthetic intermediate for the construction of novel agrochemical candidates. Through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction, this building block allows for the efficient creation of complex biaryl structures. The hypothetical protocol provided herein serves as a practical framework for researchers engaged in the discovery and synthesis of next-generation crop protection agents. The strategic incorporation of the 2-butoxy-6-fluorophenyl moiety has the potential to yield compounds with enhanced biological efficacy and favorable physicochemical properties, making it a reagent of significant interest in agrochemical research and development.
Application Note and Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling of 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3][4] The coupling of sterically hindered substrates, such as those with ortho-substituents, presents unique challenges, often requiring specialized catalysts and reaction conditions to achieve high yields.[5][6][7][8][9] Furthermore, the presence of water can lead to undesirable side reactions like protodeboronation, reducing the efficiency of the coupling, especially with sensitive boronic acids.[10][11] This application note provides a detailed protocol for the anhydrous Suzuki-Miyaura cross-coupling of 2-Butoxy-6-fluorophenylboronic acid, a sterically demanding and potentially sensitive substrate. The protocol is designed to be robust and adaptable for drug discovery and development applications.
Core Concepts and Strategy
To address the challenges associated with the coupling of this compound, this protocol employs anhydrous conditions. The use of anhydrous solvents and reagents minimizes the risk of protodeboronation.[10][11] For sterically hindered substrates, the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][8] The choice of base is also crucial; a strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[12][13]
Experimental Protocols
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Buchwald ligand (e.g., SPhos, XPhos) or other bulky phosphine ligand
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous toluene or dioxane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line with a bubbler
-
Syringes and needles for transfer of anhydrous solvents
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for workup and purification
Detailed Step-by-Step Protocol:
-
Preparation of Reaction Vessel:
-
Place a magnetic stir bar in a Schlenk flask or a two-neck round-bottom flask equipped with a reflux condenser.
-
Dry the glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
-
Reagent Addition:
-
To the cooled flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), anhydrous potassium phosphate (2.0-3.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask with a septum.
-
-
Solvent Addition and Degassing:
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous toluene or dioxane (to achieve a concentration of the limiting reagent of approximately 0.1-0.2 M).
-
Degas the solvent by bubbling inert gas through the reaction mixture for 15-20 minutes.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 80-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[1]
-
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of sterically hindered arylboronic acids with various aryl halides under anhydrous conditions, based on literature precedents. These values can serve as a benchmark for the coupling of this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
| 2 | 1-Bromo-4-methoxybenzene | 2-Isopropylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 88 |
| 3 | 2-Chloropyridine | 2-Butoxyphenylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 75 |
| 4 | 1-Chloro-3,5-dimethylbenzene | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | THF | 80 | 24 | 85 |
Visualizations
Caption: Experimental workflow for the anhydrous Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Butoxy-6-fluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-Butoxy-6-fluorophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction with this compound is resulting in very low or no product yield. What are the most critical initial factors to investigate?
A1: Low conversion with this substrate is common and typically stems from its challenging structure, which features both steric hindrance from the ortho-butoxy group and electronic effects from the ortho-fluoro substituent. The primary factors to re-evaluate are your catalyst system, base selection, and reaction temperature, as these components are crucial for overcoming the high activation energy associated with hindered substrates.[1][2]
Initial Checks:
-
Catalyst & Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[1] Switching to a bulky, electron-rich biarylphosphine ligand is the most critical modification.[1][3] These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[1][3]
-
Base Selection: The base activates the boronic acid for transmetalation.[4][5] For hindered substrates, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[6][7] Ensure your reaction vessel and solvents are thoroughly purged and maintained under an inert gas like argon or nitrogen.[8]
Q2: I suspect protodeboronation is the main side reaction consuming my boronic acid. How can I confirm and mitigate this?
A2: Protodeboronation, the replacement of the –B(OH)₂ group with a hydrogen atom, is a frequent issue with electron-deficient and fluorinated arylboronic acids.[7][9] This side reaction is often accelerated by high temperatures and the presence of water.[8][10]
Confirmation and Mitigation Strategies:
-
Analysis: Analyze your crude reaction mixture by LC-MS or ¹H NMR for the presence of the byproduct, 1-butoxy-3-fluorobenzene.
-
Use Milder Bases: Strong bases can promote protodeboronation.[8] Consider switching to milder options like potassium fluoride (KF).[5][7]
-
Employ Anhydrous Conditions: Since water is a proton source, using anhydrous solvents and bases can significantly reduce protodeboronation.[7][8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate, which are more resistant to decomposition.[7][8]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate to minimize decomposition over time.[8]
Q3: How do I select the optimal catalyst and ligand for such a sterically hindered substrate?
A3: Steric hindrance around the reaction center slows down key steps in the catalytic cycle.[3] Therefore, the catalyst system must be specifically chosen to accommodate this bulk.
Recommendations:
-
Ligands: The most effective ligands are bulky and electron-rich monophosphines. These are essential for coupling sterically hindered partners.[2][3]
-
Buchwald-type Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are excellent first choices for challenging couplings.[3][11] They accelerate both oxidative addition and reductive elimination.[3]
-
N-Heterocyclic Carbenes (NHCs): These can also show high efficacy, particularly with highly substituted biaryls.[2]
-
-
Palladium Source: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or an advanced precatalyst (e.g., a Buchwald precatalyst) can be more reliable than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[6][12] This ensures a more efficient initiation of the catalytic cycle.
Q4: I am observing a significant amount of homocoupling byproduct from the boronic acid. What causes this and how can it be prevented?
A4: The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[12][13]
Prevention Methods:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to thoroughly degas all solvents (including any water used) and reagents.[6][13] This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) from start to finish to prevent oxygen ingress.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, rather than a Pd(II) precatalyst, can help minimize side reactions involving Pd(II).[6][13]
Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound considered a "challenging" substrate for Suzuki coupling?
This substrate presents a dual challenge. First, the ortho-butoxy group creates significant steric bulk, which physically impedes the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle.[1][3] Second, the electron-withdrawing nature of the ortho-fluoro substituent makes the boronic acid more susceptible to protodeboronation, a common decomposition pathway.[7][9] The combination of these steric and electronic factors requires highly optimized and carefully chosen reaction conditions.
FAQ 2: Should I use the boronic acid directly or convert it to a boronic ester (e.g., pinacol ester)?
There is a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive and may allow for coupling under milder conditions. However, they are more prone to decomposition via protodeboronation.[14]
-
Boronic Esters (e.g., Pinacol, MIDA): Significantly more stable and resistant to protodeboronation, making them ideal for reactions requiring higher temperatures or longer reaction times.[7][8] The trade-off is that they can be less reactive and may require specific conditions (e.g., hydrolysis in situ) to enter the catalytic cycle.[15] If protodeboronation is a persistent issue, switching to a boronic ester is a highly recommended strategy.
FAQ 3: What is the specific role of water in the reaction, and is it always necessary?
Water can have a dual, conflicting role in Suzuki reactions. On one hand, it can be beneficial by helping to dissolve inorganic bases like K₃PO₄ and Na₂CO₃, which facilitates the formation of the active borate species required for transmetalation.[4][13][16] On the other hand, it is a proton source that can lead to the undesirable protodeboronation of the boronic acid.[4][8] For a sensitive substrate like this compound, it is often best to start with strictly anhydrous conditions.[7][8] If base solubility is an issue, a minimal amount of degassed water can be added, but its effect should be carefully monitored.
FAQ 4: How can I effectively monitor the progress of my reaction?
Regular monitoring is key to avoiding over-heating and decomposition once the reaction is complete. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of starting materials, the desired product, and key byproducts like the homocoupled and protodeboronated species.
Data Presentation: Condition Screening and Troubleshooting
For a challenging substrate like this compound, a systematic approach to optimization is crucial.
Table 1: Recommended Starting Conditions for Reaction Screening
| Component | Recommendation | Rationale |
| Aryl Halide Partner | Aryl Bromide or Iodide | More reactive than aryl chlorides, facilitating the oxidative addition step.[7][17] |
| Palladium Precatalyst | Buchwald G3 Precatalyst (e.g., XPhos-Pd-G3) (1-3 mol%) | Ensures efficient and reliable generation of the active Pd(0) catalyst.[12] |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands are proven to accelerate reactions with sterically hindered substrates.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong bases effective for hindered couplings while minimizing risk of substrate decomposition.[2] |
| Solvent | Anhydrous, Degassed Dioxane or Toluene | Anhydrous conditions suppress protodeboronation; these solvents are effective at higher temperatures.[3][4] |
| Temperature | 80–110 °C | Forcing conditions are often required, but start at the lower end and increase if conversion is slow.[3][18] |
Table 2: Troubleshooting Matrix
| Observed Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Ineffective ligand.[1] 2. Inactive catalyst.[6] 3. Insufficient temperature.[3] | 1. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). 2. Use a fresh, high-quality precatalyst and ensure rigorous degassing. 3. Increase temperature incrementally to 110 °C. |
| Protodeboronation | 1. Presence of water.[4] 2. Base is too strong/harsh.[8] 3. Reaction time is too long or temperature too high.[8] | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., KF). 3. Convert boronic acid to a more stable pinacol or MIDA ester. |
| Homocoupling | 1. Oxygen present in the reaction.[12][13] 2. Inefficient generation of Pd(0) from Pd(II) source.[13] | 1. Rigorously degas all solvents and maintain a strict inert atmosphere. 2. Use a direct Pd(0) source or a reliable precatalyst. |
| Dehalogenation of Coupling Partner | 1. Side reaction after oxidative addition.[6] | 1. This can be complex; screening different ligands and bases is the best approach. |
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using a Buchwald-type precatalyst.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add a magnetic stir bar.
-
Addition of Solids: Add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M relative to the aryl halide) via syringe.[4]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Minimizing Homocoupling of 2-Butoxy-6-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butoxy-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on minimizing the formation of the undesired homocoupling byproduct.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl compound. In the case of this compound, this results in the formation of 2,2'-dibutoxy-6,6'-difluorobiphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate purification. The steric hindrance from the ortho-substituents (butoxy and fluoro groups) on this compound can make the desired cross-coupling reaction slower, potentially increasing the likelihood of side reactions like homocoupling.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The primary causes of homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can promote the oxidative homocoupling of the boronic acid.[4][5] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can directly mediate the homocoupling reaction.[1][3]
Q3: How can I prevent or minimize the homocoupling of this compound?
A3: Several strategies can be employed to minimize homocoupling:
-
Rigorous Degassing: Thoroughly remove dissolved oxygen from solvents and the reaction mixture.[1][4][5] This can be achieved by methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3][5]
-
Use of a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial as it bypasses the in-situ reduction step from Pd(II).[1][5]
-
Appropriate Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands, such as SPhos, XPhos, or other Buchwald-type ligands, can accelerate the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[1][2][6]
-
Careful Selection of Base and Solvent: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases such as NaOH.[6] Aprotic solvents like dioxane, THF, or toluene are commonly recommended.[5][6]
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of homocoupling byproduct | Presence of oxygen in the reaction mixture. | Improve the degassing procedure. Use at least three freeze-pump-thaw cycles or sparge solvents with an inert gas for 30-60 minutes.[3][5] |
| Inefficient reduction of Pd(II) precatalyst. | Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).[1][5] Alternatively, add a mild reducing agent like potassium formate to the reaction.[3] | |
| Inappropriate ligand for the sterically hindered substrate. | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These are particularly effective for sterically hindered substrates.[1][2][6] | |
| Base-promoted decomposition or homocoupling. | Screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. The optimal base is often substrate-dependent.[6] | |
| Low or no conversion to the desired product | Steric hindrance slowing down the reaction. | In addition to bulky ligands, more forcing conditions (higher temperature, longer reaction time) may be required. Monitor the reaction progress carefully to avoid decomposition. |
| Catalyst deactivation. | The nitrogen or oxygen atoms in the reactants or solvent can sometimes coordinate to the palladium center and inhibit catalysis. Using specialized ligands can help prevent this.[2] | |
| Protodeboronation (loss of the boronic acid group) | Presence of excess water and a strong base. | While some water is often necessary to dissolve the base, excessive amounts can be detrimental. Consider using anhydrous solvents if possible, or using a base that is soluble in the organic solvent. Protecting the boronic acid as a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate can also prevent protodeboronation.[1][2] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
1. Reagent Preparation and Degassing:
-
All solvents (e.g., 1,4-dioxane, toluene, or THF) and water must be rigorously degassed prior to use. This can be achieved by sparging with argon or nitrogen for at least 30 minutes or by three consecutive freeze-pump-thaw cycles.[5]
-
The base (e.g., K₃PO₄) should be finely powdered to ensure good solubility and reactivity.
2. Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).
-
Add the palladium precatalyst (e.g., a Buchwald precatalyst, 1-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
3. Reagent Addition:
-
Add the degassed solvent via syringe to the reaction vessel.
-
For particularly problematic cases of homocoupling, consider dissolving the this compound in a minimal amount of degassed solvent in a separate flask and adding it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.[5][6]
4. Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
preventing protodeboronation of 2-Butoxy-6-fluorophenylboronic acid
Technical Support Center: 2-Butoxy-6-fluorophenylboronic acid
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protodeboronation, a common undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, leading to reduced yields of the desired product and the formation of 1-butoxy-3-fluorobenzene as a byproduct, which can complicate purification.
This compound is particularly susceptible to this reaction due to its structure. The presence of two substituents at the ortho positions (adjacent to the boronic acid group) significantly accelerates the rate of protodeboronation, especially under the basic conditions often used in cross-coupling reactions.[2][3]
Q2: What are the primary causes of protodeboronation in my experiments?
A2: Several factors during your experimental setup can promote protodeboronation:
-
Presence of Water: Water acts as a proton source for the reaction.[4][5] Hydrolysis of more stable boronic esters back to the more reactive boronic acid can also be an issue.[4]
-
Choice of Base: Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), significantly accelerate base-catalyzed protodeboronation.[4][6]
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High Reaction Temperature: Elevated temperatures increase the rate of most reactions, including the undesired protodeboronation pathway.[4][7]
-
Inefficient Catalytic System: If the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[1][4][7]
-
Reaction pH: Protodeboronation can occur under both acidic and basic conditions. For Suzuki-Miyaura reactions, the base-catalyzed pathway is the primary concern.[1][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
Problem 1: Low yield of desired product with significant formation of 1-butoxy-3-fluorobenzene.
This is a classic symptom of protodeboronation. The decision tree below can help you troubleshoot the issue.
References
Technical Support Center: 2-Butoxy-6-fluorophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 2-Butoxy-6-fluorophenylboronic acid. The focus is on the widely used Suzuki-Miyaura cross-coupling reaction, addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate challenges in your experiments.
Q1: I am observing very low or no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?
A1: Low to no yield with this sterically hindered boronic acid is a common issue. The ortho-butoxy and ortho-fluoro substituents significantly impede the key steps of the catalytic cycle.
Potential Causes:
-
Steric Hindrance: The bulky butoxy group hinders the approach of the palladium complex to the boronic acid, slowing down the crucial transmetalation step.
-
Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for such a challenging substrate.
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Suboptimal Base: The chosen base may not be strong or soluble enough to efficiently activate the boronic acid for transmetalation.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.
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Low Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for this sterically demanding coupling.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Employ bulky, electron-rich phosphine ligands that can accelerate the catalytic cycle.
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for sterically hindered substrates.
-
Recommended Precatalysts: Use air-stable precatalysts like XPhos Pd G3 or SPhos Pd G3 for reliable activation of the catalyst.
-
-
Choice of Base: A strong, non-nucleophilic base is often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
-
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.
-
Recommended Solvents: High-boiling point aprotic solvents like dioxane, toluene, or DMF are generally effective.
-
Use of Water: While protodeboronation is a risk, a small amount of water (e.g., in a 10:1 dioxane/water mixture) can sometimes be beneficial for the solubility and activity of inorganic bases like K₃PO₄.
-
-
Increase Reaction Temperature: For hindered substrates, higher temperatures (80-120 °C) are often necessary to drive the reaction to completion.
-
Use of Boronic Esters: To mitigate protodeboronation, consider converting the boronic acid to a more stable pinacol ester or MIDA boronate. These derivatives provide a slow release of the boronic acid during the reaction, minimizing its decomposition.
Q2: I am observing a significant amount of homocoupling of the this compound (biaryl byproduct formation). How can I minimize this side reaction?
A2: Homocoupling is often promoted by the presence of oxygen or when the palladium catalyst is not in its active Pd(0) state.
Troubleshooting Steps:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed to remove oxygen. This can be achieved by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: Start with a Pd(0) source like Pd₂(dba)₃ or use a reliable precatalyst to ensure the efficient generation of the active catalyst. Pd(II) sources can sometimes lead to an increase in homocoupling during the initial reduction step.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.
Q3: My reaction is sluggish and does not go to completion, even with optimized catalyst and base. What else can I try?
A3: If the reaction stalls, further optimization of the reaction parameters is necessary.
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes be necessary for very challenging couplings.
-
Higher Temperatures: Carefully increase the reaction temperature, ensuring the stability of your starting materials and products.
-
Different Ligand: If one Buchwald ligand is not effective, try another (e.g., switch from SPhos to XPhos) as their steric and electronic properties are slightly different.
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically accelerate sluggish reactions and improve yields.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions with sterically hindered boronic acids. While specific data for this compound is not widely published, these tables illustrate the expected trends when applying the troubleshooting strategies discussed.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Ligand (2 mol%) | Base (2 equiv) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | SPhos | K₃PO₄ | Toluene | 110 | 12 | 75 |
| 3 | XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 4 | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 80 |
Yields are illustrative for a generic coupling of a hindered arylboronic acid with an aryl bromide.
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Ligand (2 mol%) | Base (2 equiv) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | XPhos | Na₂CO₃ | DME/H₂O | 90 | 24 | 35 |
| 2 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 60 |
| 3 | XPhos | K₃PO₄ | Toluene | 110 | 12 | 82 |
| 4 | XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
Yields are illustrative for a generic coupling of a hindered arylboronic acid with an aryl bromide.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the palladium precatalyst and ligand to the flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.
-
If using a mixed solvent system (e.g., dioxane/water), add the degassed organic solvent first, followed by the degassed water.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the troubleshooting of this compound reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Purification of Products from 2-Butoxy-6-fluorophenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from coupling reactions involving 2-Butoxy-6-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include unreacted this compound, its homocoupled product (a symmetrical biaryl), residual palladium catalyst, and byproducts from the decomposition of the boronic acid (deboronation). The presence of a butoxy group can also lead to related impurities where this group has been cleaved or modified.
Q2: How does the 2-butoxy-6-fluoro substitution pattern affect purification?
A2: The ortho-fluoro and butoxy groups introduce steric hindrance, which can slow down the coupling reaction and potentially lead to incomplete consumption of the boronic acid. The butoxy group increases the lipophilicity of the starting material and the desired product, which will affect its solubility and retention during chromatographic purification. This increased lipophilicity might make the product more soluble in non-polar organic solvents, but the fluorine and boronic acid functionalities add some polarity.
Q3: What are the general strategies for removing unreacted this compound?
A3: Several methods can be employed to remove unreacted boronic acid:
-
Aqueous Basic Wash: Extracting the crude reaction mixture with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) can deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.
-
Scavenger Resins: Resins functionalized with diethanolamine (DEAM) or diol groups can selectively bind to and remove boronic acids from the reaction mixture.
-
Crystallization: If the product is a solid, recrystallization can be an effective method to separate it from the more soluble boronic acid impurity.
-
Chromatography: Silica gel column chromatography can effectively separate the product from the starting boronic acid, although careful selection of the eluent is necessary.
Troubleshooting Guides
Issue 1: The product is contaminated with residual boronic acid.
This is a common issue, especially if an excess of the boronic acid was used to drive the reaction to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing residual boronic acid.
Detailed Methodologies:
-
Aqueous Basic Wash Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash 1-2 more times.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Column Chromatography: See Table 1 for recommended solvent systems. The more polar boronic acid should elute more slowly than the typically less polar biaryl product.
Issue 2: The product is contaminated with palladium catalyst.
Residual palladium can be problematic, especially for pharmaceutical applications.
Troubleshooting Strategies:
-
Filtration through Celite® or Silica Gel: Passing a solution of the crude product through a short plug of Celite® or silica gel can often remove a significant portion of the palladium catalyst.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon for a period of time, followed by filtration, can effectively adsorb the palladium.
-
Metal Scavengers: Commercially available metal scavengers with thiol or other functional groups can be used to selectively remove palladium.
Experimental Protocol: Activated Carbon Treatment
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add a small amount of activated carbon (approximately 5-10% by weight of the crude product).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Rinse the Celite® pad with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Issue 3: Difficulty in separating the product from its homocoupled byproduct.
The homocoupled product of this compound can sometimes have a similar polarity to the desired cross-coupled product, making separation by chromatography challenging.
Troubleshooting Logic:
Caption: Logic for separating product from homocoupled byproduct.
Recommendations:
-
Chromatography Optimization: Experiment with different solvent systems (see Table 1). A shallow gradient elution can often improve the separation of compounds with similar Rf values.
-
Recrystallization: If the product is a solid, try recrystallizing from various solvents or solvent mixtures. The difference in crystal packing between the desired product and the symmetrical homocoupled byproduct can sometimes be exploited for separation.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System (v/v) | Typical Rf of Product | Typical Rf of Boronic Acid | Notes |
| Hexanes / Ethyl Acetate (9:1) | 0.4 - 0.6 | < 0.1 | Good for relatively non-polar products. |
| Hexanes / Ethyl Acetate (4:1) | 0.3 - 0.5 | 0.1 - 0.2 | A good starting point for many biaryl products. |
| Dichloromethane / Methanol (98:2) | 0.5 - 0.7 | 0.2 - 0.3 | Suitable for more polar products. |
| Toluene / Acetone (9:1) | 0.4 - 0.6 | < 0.1 | Can offer different selectivity compared to ester-based systems. |
*Rf values are approximate and will vary depending on the specific structure of the coupling partner and the exact conditions.
Experimental Protocols
General Protocol for Work-up and Column Chromatography Purification
-
Reaction Quench and Aqueous Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel slurry in the chosen eluent system (e.g., Hexanes/EtOAc 9:1).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
General Protocol for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, acetone, toluene, and mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Technical Support Center: Suzuki Coupling with 2-Butoxy-6-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Butoxy-6-fluorophenylboronic acid in Suzuki coupling reactions. Due to its steric hindrance and electron-rich nature, this reagent can present unique challenges. This guide offers insights into common side reactions and strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki coupling?
A1: The primary side reactions encountered with this sterically hindered and electron-rich boronic acid are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where a proton replaces the boronic acid group, leading to the formation of 1-butoxy-3-fluorobenzene. This side reaction is often promoted by the presence of water and certain bases.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, 2,2'-dibutoxy-6,6'-difluorobiphenyl. The presence of oxygen and certain palladium(II) species can facilitate this undesired outcome.[1][2]
Q2: Why is this compound considered a "challenging" substrate?
A2: The challenges arise from its structural features:
-
Steric Hindrance: The butoxy and fluoro groups at the ortho positions create significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, slowing down the desired cross-coupling reaction.[3]
-
Electron-Rich Nature: The butoxy group is electron-donating, which increases the electron density on the aromatic ring. While generally favorable for oxidative addition, in combination with steric hindrance, it can sometimes lead to sluggish reactions or favor side reactions.
Q3: What are the initial steps to troubleshoot a failed or low-yielding Suzuki coupling with this boronic acid?
A3: When encountering issues, a systematic approach is crucial:
-
Reagent and Solvent Quality: Ensure the this compound is pure and has not degraded. Use anhydrous and thoroughly degassed solvents to minimize protodeboronation and catalyst deactivation.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction to prevent oxygen-mediated homocoupling and catalyst oxidation.[4]
-
Catalyst and Ligand Choice: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more robust catalyst systems.
-
Base Selection: The choice of base is critical. A base that is too weak may not facilitate transmetalation effectively, while an overly strong or aqueous base can promote protodeboronation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem 1: Low to No Yield of the Desired Cross-Coupling Product
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Inactive Catalyst System | Use a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., Buchwald G3 or G4 palladacycles). Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4] | Sterically hindered substrates require highly active catalysts to overcome the high activation energy of the transmetalation and reductive elimination steps. |
| Inefficient Transmetalation | Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if running under anhydrous conditions. | Stronger bases are often necessary to activate the sterically hindered boronic acid for the transmetalation step. |
| Low Reaction Temperature | Increase the reaction temperature. Use a high-boiling point solvent like toluene, dioxane, or DMF. | Higher temperatures provide the necessary energy to overcome the steric barrier and facilitate the reaction. |
Problem 2: Significant Formation of Protodeboronation Byproduct (1-Butoxy-3-fluorobenzene)
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Presence of Water | Use rigorously dried solvents and reagents. Perform the reaction under strictly anhydrous conditions. | Water is a primary proton source for protodeboronation.[4] |
| Inappropriate Base | Use a weaker, non-hydroxide base like K₂CO₃ or KF. Consider using anhydrous fluoride sources like CsF. | Strong bases in aqueous media can accelerate the rate of protodeboronation. |
| Boronic Acid Instability | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. This allows for a slow release of the boronic acid under the reaction conditions, minimizing its decomposition. | Boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids. |
Problem 3: Predominance of Homocoupling Product (2,2'-Dibutoxy-6,6'-difluorobiphenyl)
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. | Oxygen can promote the oxidative homocoupling of boronic acids.[1][2] |
| Use of Pd(II) Pre-catalyst | Start with a Pd(0) source (e.g., Pd₂(dba)₃) and a suitable ligand. | Pd(II) species can directly react with the boronic acid to form the homocoupling product. Using a Pd(0) source can minimize this pathway. |
| Sub-optimal Ligand | Employ bulky, electron-donating ligands that favor the cross-coupling pathway over homocoupling. | The ligand can influence the relative rates of the desired and undesired reaction pathways. |
Data Presentation
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic aryl bromide. Optimization will be required for specific substrates.
| Parameter | Condition 1 (High-Yielding) | Condition 2 (Alternative) | Condition 3 (For Challenging Substrates) |
| Palladium Source | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) | RuPhos Pd G3 (4 mol%) |
| Ligand | (Included in pre-catalyst) | RuPhos (4 mol%) | (Included in pre-catalyst) |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (3 equiv) | K₂CO₃ (3 equiv) |
| Solvent | Dioxane/H₂O (10:1) | Toluene (anhydrous) | DMF (anhydrous) |
| Temperature | 100 °C | 110 °C | 120 °C |
| Typical Yield Range | 75-95% | 70-90% | 60-85% |
| Primary Side Product | Protodeboronation (<5%) | Homocoupling (<10%) | Protodeboronation (<10%) |
Note: Yields are estimates based on reactions with structurally similar boronic acids and will vary depending on the specific aryl halide used.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
Add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
A troubleshooting workflow for addressing low product yield.
Signaling Pathway for Major Side Reactions
The two major undesired reaction pathways for the boronic acid.
Experimental Workflow Diagram
A general workflow for performing the Suzuki coupling reaction.
References
Technical Support Center: Optimizing Catalyst Loading for 2-Butoxy-6-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 2-Butoxy-6-fluorophenylboronic acid. The guidance is primarily focused on the Suzuki-Miyaura coupling, a common application for boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the initial challenges when using this compound in Suzuki-Miyaura coupling?
A1: The primary challenges with this substrate can be attributed to its steric hindrance and electronic properties. The ortho-butoxy and ortho-fluoro substituents create a sterically crowded environment around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Additionally, the electron-donating nature of the butoxy group can influence the reactivity of the boronic acid.[1]
Q2: What is a recommended starting catalyst loading for reactions with this substrate?
A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading is between 1 to 5 mol%. Given the potentially challenging nature of this compound, it is advisable to begin at the higher end of this range, for instance, 2-5 mol%, to increase the likelihood of a successful initial reaction. Subsequent optimization can focus on reducing the catalyst loading to improve cost-effectiveness and minimize palladium residues in the final product.
Q3: Which palladium catalysts and ligands are most suitable for this type of sterically hindered boronic acid?
A3: For sterically hindered or electron-rich substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective.[1][2] Ligands such as SPhos, XPhos, and RuPhos can facilitate the oxidative addition and stabilize the active palladium species. Modern palladacycle precatalysts, like the Buchwald precatalysts, are also excellent choices as they are often more stable and provide sustained catalytic activity.
Q4: What role does the base play, and which one should I choose?
A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][4] The choice of base can significantly impact the reaction outcome. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used.[3] However, if protodeboronation (see Troubleshooting Guide) is an issue, a milder base such as potassium fluoride (KF) might be beneficial.[3] The solubility of the base is also a key factor; ensure it is finely powdered for better reactivity.[3]
Q5: How does the solvent system affect the reaction?
A5: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and outcome. Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene. Often, a small amount of water is added to the organic solvent to aid in dissolving the base and facilitating the formation of the active boronate species.[3] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[3]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing catalyst loading for the Suzuki-Miyaura coupling of this compound.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Quality: Ensure the palladium source and ligand are from a reliable supplier and have been stored correctly under an inert atmosphere.[5] 2. Ensure Pd(0) Formation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the reaction conditions facilitate its reduction to the active Pd(0) species.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst.[3] 3. Degas Thoroughly: Oxygen can oxidize and deactivate the phosphine ligands and the Pd(0) catalyst.[1] Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[1] |
| Inefficient Oxidative Addition | 1. Ligand Choice: For less reactive aryl halides (e.g., chlorides), use bulky, electron-rich ligands like SPhos or XPhos to promote this step.[1][2] 2. Increase Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.[3] |
| Poor Transmetalation | 1. Base Selection: Use a stronger, finely powdered base such as K₃PO₄ or Cs₂CO₃ to ensure efficient formation of the boronate.[3] 2. Solvent System: Consider adding a small amount of degassed water to solvents like dioxane or THF to improve base solubility and facilitate boronate formation.[3] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | Presence of oxygen or unreduced Pd(II) species.[1] | 1. Rigorous Degassing: Use freeze-pump-thaw cycles or bubble a stream of inert gas through the solvent for an extended period. 2. Use a Pd(0) Source: Employ a precatalyst that readily forms the active Pd(0) species.[1] |
| Protodeboronation (Replacement of -B(OH)₂ with -H) | The boronic acid is unstable under the reaction conditions, often exacerbated by strong bases, water, and high temperatures.[3] | 1. Use a Milder Base: Switch to a weaker base like potassium fluoride (KF).[3] 2. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.[3] 3. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester, which are more resistant to protodeboronation.[3] 4. Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions can minimize this side reaction.[3] |
Experimental Protocols
General Protocol for Catalyst Loading Optimization Screen
This protocol provides a starting point for optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl halide.
-
Reaction Setup:
-
To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of the desired palladium precatalyst and ligand in a degassed solvent.
-
Under a positive pressure of inert gas, add varying amounts of the catalyst/ligand stock solution to each vial to achieve the desired mol% (e.g., 0.5%, 1%, 2%, 5%).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to each vial to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Reaction:
-
Place the vials in a preheated aluminum block on a magnetic stirrer hotplate at the desired temperature (e.g., 80-110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture to determine the yield and purity for each catalyst loading.
-
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: 2-Butoxy-6-fluorophenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butoxy-6-fluorophenylboronic acid in coupling reactions, primarily focusing on the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions involving this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting point for reactions with this compound is between 80-100 °C.[1] Some reactions may proceed at lower temperatures, even room temperature, particularly with highly reactive coupling partners and efficient catalyst systems, while less reactive substrates, such as aryl chlorides, might require higher temperatures, potentially up to 150 °C, possibly under microwave conditions.[2] It is crucial to empirically determine the optimal temperature for your specific reaction.
Q2: How does temperature affect the stability of this compound during the coupling reaction?
Q3: Can I use microwave irradiation for coupling reactions with this boronic acid?
A3: Yes, microwave-assisted heating can be a very effective method for Suzuki-Miyaura coupling reactions. It can significantly reduce reaction times and often leads to higher yields.[2][4] Typical conditions for microwave reactions involve temperatures around 150 °C for short durations (e.g., 20 minutes).[2] However, it is important to ensure that all components of the reaction mixture are stable at these higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Reaction Temperature: The temperature may be too low for the catalytic cycle to proceed efficiently, or too high, causing decomposition of the boronic acid or catalyst. | - Gradually increase the reaction temperature in increments of 10-20 °C. - If high temperatures are suspected to cause degradation, try running the reaction at a lower temperature for a longer duration.[1] |
| Boronic Acid Decomposition: Protodeboronation or boroxine formation can reduce the concentration of the active coupling partner. | - Use fresh this compound. - Minimize reaction time at elevated temperatures.[1] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1][3] | |
| Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed. | - Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.[1] - Use a fresh batch of catalyst. - Consider using a different palladium precatalyst or ligand. | |
| Formation of Side Products | Homocoupling of Boronic Acid: High temperatures can sometimes promote the unwanted coupling of two boronic acid molecules. | - Lower the reaction temperature. - Ensure rigorous degassing of the solvent to remove oxygen, which can promote homocoupling.[3] |
| Protodeboronation: The boronic acid group is replaced by a hydrogen atom. | - Use milder bases (e.g., K₃PO₄ instead of stronger bases).[1] - Use anhydrous conditions where possible, as water can be a proton source.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Purification of 2-Butoxy-6-fluorophenylboronic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the column chromatography purification of 2-Butoxy-6-fluorophenylboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound derivatives by standard silica gel chromatography often problematic?
A1: Phenylboronic acids, including this compound derivatives, are known to interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to several issues, including:
-
Streaking and Tailing: Strong adsorption causes the compound to elute slowly and over a wide volume of solvent, resulting in broad, streaky bands on the column and poor separation.[1][2][3]
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it cannot be eluted, leading to low recovery.[1]
-
Decomposition: The acidic nature of silica gel can promote protodeboronation, a process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This leads to the formation of impurities and loss of the desired product.
Q2: What are the common impurities encountered during the synthesis and purification of this compound derivatives?
A2: Common impurities may include:
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Protodeboronated side-product: The corresponding 1-butoxy-3-fluorobenzene.
-
Boroxine: A cyclic anhydride formed by the dehydration of three boronic acid molecules. This can often be reverted to the boronic acid by treatment with water.
-
Homocoupling products: Biphenyl derivatives formed from the coupling of two boronic acid molecules, particularly if the synthesis involved a Suzuki-Miyaura coupling reaction.
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Diethanolamine: If used to form a stable adduct for purification.[2][3][4][5]
Q3: Are there alternative stationary phases to silica gel for the purification of these compounds?
A3: Yes, several alternatives can provide better results:
-
Neutral Alumina: Being less acidic than silica gel, neutral alumina can reduce the issues of strong adsorption and decomposition.[1]
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can help to suppress the over-adsorption of boronic acids and their esters, leading to better separation and recovery.[6][7]
-
Reversed-Phase Silica (C18): For more polar derivatives, reversed-phase chromatography using solvents like acetonitrile and water can be effective. However, some boronic acids may still exhibit poor peak shape.[2][3]
Q4: Can I derivatize my this compound to make it easier to purify?
A4: Yes, derivatization into a more stable and less polar form is a highly effective strategy. Common derivatives include:
-
Pinacol Esters: While more stable than the free boronic acid, they can still be challenging to purify on silica gel.[7]
-
Diethanolamine (DEA) Adducts: These are often crystalline, air-stable solids that can be easily isolated by filtration. The boronic acid can be regenerated from the adduct.[2][3][4][5][8]
-
MIDA Esters (N-methyliminodiacetic acid esters): These are known for their high stability towards chromatography.[7][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad, streaky bands on the column and poor separation. | Strong interaction between the boronic acid and acidic silica gel. | - Switch to a less acidic stationary phase like neutral alumina. - Use boric acid-treated silica gel. - Add a modifier like acetic acid to the eluent (0.1-1%), if compatible with your compound. - Convert the boronic acid to a more stable derivative (e.g., DEA adduct or MIDA ester) before chromatography. |
| Low or no recovery of the product from the column. | Irreversible adsorption of the boronic acid onto the silica gel. | - Use a more polar eluent system (e.g., a gradient of methanol in dichloromethane). - Consider using a different purification technique such as recrystallization or acid-base extraction. - Derivatize the boronic acid to reduce its polarity and interaction with silica. |
| Appearance of a new, less polar spot on TLC after chromatography. | Protodeboronation (loss of the boronic acid group) on the acidic silica gel. | - Minimize the time the compound spends on the column by using flash chromatography. - Use a neutral stationary phase like alumina. - Ensure solvents are anhydrous, as water can facilitate decomposition on silica. |
| Product appears as a waxy solid or oil that is difficult to handle. | Formation of boroxine (cyclic anhydride). | - Dissolve the product in a solvent like diethyl ether or ethyl acetate and wash with water to hydrolyze the boroxine back to the boronic acid. |
| The diethanolamine adduct does not precipitate from the reaction mixture. | The boronic acid derivative is too polar, or the concentration is not optimal. | - Try a different solvent for the adduct formation. - Concentrate the solution to induce precipitation. - Cool the reaction mixture in an ice bath. |
Experimental Protocols
Protocol 1: Purification using Boric Acid-Treated Silica Gel
This method is designed to reduce the strong interactions between the boronic acid and the stationary phase.
1. Preparation of Boric Acid-Treated Silica Gel:
- Prepare a 1% (w/v) solution of boric acid in methanol.
- Add silica gel to this solution to form a slurry.
- Remove the methanol under reduced pressure until a free-flowing powder is obtained.
- Dry the treated silica gel in an oven at 60-80°C for several hours before use.
2. Column Packing:
- Pack the column with the boric acid-treated silica gel using a suitable non-polar solvent (e.g., hexane).
3. Sample Loading:
- Dissolve the crude this compound derivative in a minimal amount of the initial eluent.
- Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of the treated silica gel.
4. Elution:
- Begin with a non-polar eluent and gradually increase the polarity. A common eluent system is a gradient of ethyl acetate in hexane. The optimal gradient will need to be determined by TLC analysis.
Illustrative Eluent Systems for TLC Analysis:
| Eluent System (Hexane:Ethyl Acetate) | Expected Rf Range for this compound* | Observations |
| 9:1 | 0.1 - 0.2 | Spot may be elongated. |
| 7:3 | 0.3 - 0.5 | Better spot shape is often observed. |
| 1:1 | 0.6 - 0.8 | May be suitable for more polar derivatives. |
*Note: These are estimated Rf values and will vary depending on the specific derivative and TLC plate.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is useful for isolating the boronic acid as a stable, often crystalline solid.
1. Adduct Formation:
- Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.
- Add diethanolamine (1.0-1.1 eq) dropwise with stirring.
- A precipitate of the DEA adduct should form. Stir the mixture for 30-60 minutes to ensure complete precipitation.
2. Isolation:
- Collect the solid adduct by vacuum filtration.
- Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove non-polar impurities.
- Dry the adduct under vacuum.
3. Liberation of the Boronic Acid:
- Suspend the DEA adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl or saturated boric acid solution).
- Stir vigorously until all the solid has dissolved and transferred to the organic layer.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for silica gel chromatography of boronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Butoxy fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]
dealing with steric hindrance in 2-Butoxy-6-fluorophenylboronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges associated with the steric hindrance of 2-Butoxy-6-fluorophenylboronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The bulky butoxy group and the adjacent fluorine atom on the phenyl ring create significant spatial crowding around the boronic acid functional group. This steric bulk can impede the approach of the palladium catalyst and the coupling partner, thereby slowing down or inhibiting the key steps of the catalytic cycle, such as transmetalation and reductive elimination.
Q2: What are the most critical factors for a successful Suzuki-Miyaura coupling with this substrate?
A2: The three most critical factors are:
-
Catalyst and Ligand Selection: Employing a catalyst system that is highly active and can accommodate sterically demanding substrates is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.
-
Base Selection: The choice of base is crucial for activating the boronic acid. For sterically hindered couplings, stronger, non-coordinating bases are often more effective.
-
Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier imposed by steric hindrance.
Q3: Can I use standard Suzuki-Miyaura coupling conditions for this compound?
A3: Standard conditions, such as those using Pd(PPh₃)₄ and Na₂CO₃, are often sluggish or fail completely with highly hindered substrates like this compound. Specialized conditions are typically necessary to achieve good yields.
Q4: What are the common side reactions to watch out for?
A4: Common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and at elevated temperatures.
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This can be promoted by the presence of oxygen.
-
Decomposition: At very high temperatures, the boronic acid or other reagents may decompose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive catalyst system. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor solvent choice. | 1. Catalyst/Ligand: Switch to a more active catalyst system. Consider using a pre-formed palladium catalyst with a bulky, electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1] 2. Base: Use a stronger, non-aqueous base like K₃PO₄, Cs₂CO₃, or t-BuOK.[1] 3. Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary. 4. Solvent: Ensure the use of anhydrous, degassed solvents. Common choices for hindered couplings include toluene, dioxane, or THF. |
| Significant Formation of Byproducts | 1. Protodeboronation: Presence of excess water; prolonged reaction time at high temperature. 2. Homocoupling: Presence of oxygen in the reaction. 3. Incorrect Stoichiometry: An imbalance in the ratio of reactants. | 1. Protodeboronation: Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can release the boronic acid slowly under the reaction conditions. Optimize for shorter reaction times. 2. Homocoupling: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents before use. 3. Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to help drive the cross-coupling reaction to completion. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Time: Monitor the reaction over a longer period (e.g., 24 hours), as sterically hindered couplings can be sluggish. 2. Catalyst: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). |
Data Presentation: Reaction Conditions for Analogous Sterically Hindered Systems
Disclaimer: The following data is for Suzuki-Miyaura couplings of analogous sterically hindered ortho-substituted phenylboronic acids and should be used as a starting point for the optimization of reactions with this compound.
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/ H₂O | 100 | 95 |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 |
| 4-Bromoanisole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/ H₂O | 80 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial, add the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle for the cross-coupling of an aryl halide with this compound.
Caption: A troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Optimizing 2-Butoxy-6-fluorophenylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to accelerate Suzuki-Miyaura coupling reactions involving 2-Butoxy-6-fluorophenylboronic acid. Due to the steric hindrance and electronic properties of this substrate, achieving rapid and efficient coupling can be challenging. This guide offers insights into overcoming common obstacles and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is slow or stalling. What are the primary causes?
A1: Slow or incomplete reactions with this substrate are typically due to a combination of factors inherent to its structure:
-
Steric Hindrance: The ortho-butoxy and ortho-fluoro substituents create significant steric bulk around the boronic acid, which can impede key steps in the catalytic cycle, namely transmetalation.
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can influence the reactivity of the boronic acid.
-
Protodeboronation: Like many ortho-substituted and electron-deficient boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material.[1] This is often exacerbated by high temperatures and prolonged reaction times.
-
Catalyst Deactivation: The substrate or impurities could potentially coordinate to the palladium center and inhibit its catalytic activity.
Q2: How can I increase the speed of my coupling reaction?
A2: To reduce reaction times, focus on optimizing the catalyst system and reaction conditions:
-
Catalyst and Ligand Choice: Employ palladium precatalysts and bulky, electron-rich phosphine ligands. These are crucial for accelerating the reaction with sterically demanding substrates.[1]
-
Use of Precatalysts: Modern palladium precatalysts are designed to rapidly generate the active Pd(0) catalytic species in situ, which is key for the successful coupling of unstable boronic acids under mild conditions.[1]
-
Microwave Chemistry: If available, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.
-
Concentration: Running the reaction at a higher concentration (e.g., 0.5 M) can sometimes increase the reaction rate.
Q3: What are the best practices for handling this compound to ensure reproducibility?
A3: Due to its potential for instability, proper handling is critical:
-
Storage: Store the boronic acid in a cool, dry, and dark place, preferably under an inert atmosphere.
-
Purity: Use high-purity boronic acid. Impurities can interfere with the catalytic cycle.
-
Freshness: Whenever possible, use a fresh batch of the boronic acid, as degradation can occur over time.
-
Anhydrous Conditions: Minimize exposure to moisture to reduce the risk of protodeboronation. Use anhydrous solvents and reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | • Use a fresh, high-quality palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). • Ensure the ligand is not degraded; store phosphine ligands under inert gas. |
| 2. Protodeboronation of Boronic Acid | • Use milder reaction conditions (lower temperature, shorter reaction time). • Employ a weaker base (e.g., K₃PO₄ instead of stronger bases). • Use anhydrous solvents and ensure all reagents are dry. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the reaction. | |
| 3. Inefficient Transmetalation | • Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or RuPhos). These ligands can facilitate the coupling of sterically hindered partners. | |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen | • Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| 2. High Temperature | • Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. | |
| Inconsistent Reaction Times | 1. Variable Reagent Quality | • Use reagents from a reliable source and of consistent purity. • As mentioned, use fresh boronic acid for each set of experiments if possible. |
| 2. Inconsistent Heating/Stirring | • Ensure uniform heating with a temperature-controlled heating block or oil bath. • Maintain vigorous and consistent stirring to ensure proper mixing of the reagents. |
Data on Structurally Related Couplings
Disclaimer: The following data is for analogous compounds and should be used as a guide for optimization, not as a direct representation of expected results for this compound.
Table 1: Effect of Catalyst/Ligand System on Coupling of Sterically Hindered Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 4-Bromoanisole | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 95 |
| 1-Bromo-4-tert-butylbenzene | 2-Isopropylphenylboronic acid | Pd-PEPPSI-IPr (2) | - | K₃PO₄ | Dioxane | 80 | 12 | 88 |
Data adapted from literature on similar sterically hindered systems.
Table 2: Influence of Reaction Conditions on Fast Couplings of Unstable Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (0.5 M aq.) | THF | Room Temp. | 30 | 93 |
| 4-Bromobenzonitrile | 2,4,6-Trifluorophenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (0.5 M aq.) | THF | 40 | 30 | 95 |
| 1-Bromo-4-trifluoromethylbenzene | 2-Furanboronic acid | XPhos Pd G3 (2) | K₃PO₄ (0.5 M aq.) | THF | Room Temp. | 30 | 96 |
Data is representative of fast coupling protocols for unstable boronic acids.[1]
Experimental Protocols
Protocol 1: General Procedure for Rapid Suzuki-Miyaura Coupling at Room Temperature
This protocol is a starting point for the rapid coupling of this compound with an aryl bromide, adapted from methodologies for unstable boronic acids.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) (2 mL)
-
Degassed 0.5 M aqueous K₃PO₄ solution (4 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the XPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the anhydrous, degassed THF via syringe.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). For fast reactions, this may require checking at 15-30 minute intervals.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
impact of water on 2-Butoxy-6-fluorophenylboronic acid reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butoxy-6-fluorophenylboronic acid. The following information is curated to address common challenges, particularly the impact of water on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in reactions involving this compound?
A1: The presence of water in reactions with this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can have a dual role. In some cases, a controlled amount of water can be beneficial, aiding in the dissolution of basic reagents and facilitating the catalytic cycle. However, excessive water can lead to undesirable side reactions such as protodeboronation, where the boronic acid is converted to the corresponding arene (1-butoxy-3-fluorobenzene), thereby reducing the yield of the desired product.[1]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the potential causes related to water?
A2: Low yields can be attributed to several factors, with water content being a critical parameter. Excessive water can promote the competitive hydrolysis of the boronic acid (protodeboronation) over the desired cross-coupling.[1] Conversely, completely anhydrous conditions might also be suboptimal, as a small amount of water can be necessary to dissolve the base (e.g., carbonates) and facilitate the transmetalation step in the catalytic cycle. The optimal amount of water is often reaction-specific and needs to be determined empirically.[2][3]
Q3: I am observing a significant amount of 1-butoxy-3-fluorobenzene as a byproduct. How can I minimize this?
A3: The formation of 1-butoxy-3-fluorobenzene is a result of protodeboronation, a common side reaction for boronic acids, which is often exacerbated by the presence of water, strong bases, and elevated temperatures.[1] To minimize this byproduct, consider the following strategies:
-
Use anhydrous conditions: Employing dry solvents and reagents can significantly reduce the extent of protodeboronation.[1]
-
Select a weaker base: Strong bases can accelerate protodeboronation. Switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.[1]
-
Lower the reaction temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can help minimize the undesired side reaction.[1]
-
Use a protected form of the boronic acid: Derivatives like MIDA boronates or trifluoroborate salts can provide a slow release of the boronic acid, keeping its concentration low and reducing decomposition.
Q4: Can this compound decompose during storage? How does humidity affect its stability?
A4: Phenylboronic acids can be susceptible to dehydration to form cyclic anhydrides known as boroxines. This process is reversible in the presence of water.[1] While boroxines can be active in cross-coupling reactions, their formation can lead to inconsistencies in reactivity and solubility. Storing this compound in a cool, dry place is recommended to minimize degradation. If boroxine formation is suspected, adding a controlled, small amount of water to the reaction mixture can regenerate the boronic acid in situ.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may not be active. 2. Suboptimal Water Content: The reaction may be too dry or too wet. 3. Base Incompatibility: The chosen base may not be effective or may be promoting side reactions. | 1. Catalyst Check: Use a fresh, active catalyst. Consider a pre-catalyst that is activated in situ. 2. Water Optimization: Screen different solvent/water ratios (e.g., 9:1, 4:1 dioxane/water). In some cases, anhydrous conditions may be optimal.[2] 3. Base Screening: Test different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Significant Protodeboronation Byproduct | 1. Excess Water: High concentration of water acting as a proton source.[1] 2. Strong Base: The base may be too harsh, leading to boronic acid decomposition.[1] 3. High Temperature: Elevated temperatures can accelerate protodeboronation.[1] | 1. Anhydrous Conditions: Use freshly distilled, dry solvents and dry reagents. 2. Weaker Base: Switch to a milder base like Cs₂CO₃ or KF.[1] 3. Temperature Reduction: Attempt the reaction at a lower temperature. |
| Inconsistent Reaction Rates or Yields | 1. Boroxine Formation: The boronic acid may have partially converted to its boroxine form during storage.[1] 2. Variable Water Content: Inconsistent amounts of water in reagents or solvents. | 1. In Situ Regeneration: Add a small, controlled amount of water to the reaction to hydrolyze the boroxine back to the boronic acid.[1][4] 2. Standardize Conditions: Ensure consistent solvent and reagent quality, particularly regarding water content. |
| Purification Difficulties | 1. Boronic Acid Impurities: Residual boronic acid or boric acid byproducts co-eluting with the product. 2. Polarity Issues: The product and starting material have similar polarities. | 1. Basic Wash: During workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid as its water-soluble boronate salt.[1] 2. Chromatography Optimization: If purification issues persist, consider alternative chromatographic techniques such as reverse-phase chromatography.[5] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
Note: This is a general protocol and should be optimized for specific substrates and reaction scales.
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add the chosen solvent system. For reactions where water is included, a mixture such as dioxane/water (4:1) is a common starting point.[2][3] For anhydrous reactions, use a dry, degassed solvent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove unreacted boronic acid, a wash with an aqueous base may be performed.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for optimizing reaction outcomes.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Monitoring 2-Butoxy-6-fluorophenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions, the ability to accurately monitor reaction progress is paramount. This guide provides an objective comparison of common analytical methods for monitoring reactions involving 2-Butoxy-6-fluorophenylboronic acid, a versatile building block in medicinal chemistry. The focus is on providing practical, data-driven insights to aid in the selection of the most appropriate analytical technique for specific research needs.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Monitoring these reactions is crucial for optimization, mechanistic understanding, and ensuring process safety and reproducibility. This guide will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the real-time and offline analysis of a representative Suzuki-Miyaura reaction of this compound.
Comparative Data Presentation
To illustrate the utility of each analytical method, a model Suzuki-Miyaura reaction between this compound and a generic aryl bromide (Ar-Br) is considered. The following table summarizes hypothetical, yet representative, quantitative data for reaction conversion over time as determined by HPLC, ¹H NMR, and GC-MS.
| Reaction Time (minutes) | HPLC Conversion (%) | ¹H NMR Conversion (%) | GC-MS Conversion (%) |
| 0 | 0 | 0 | 0 |
| 15 | 22 | 25 | Not available |
| 30 | 48 | 51 | Not available |
| 60 | 75 | 78 | 73 |
| 90 | 92 | 94 | 90 |
| 120 | 98 | >99 | 97 |
Note: GC-MS data includes a derivatization step, which can introduce a time delay in sample processing.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and equipment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.
Reaction Sampling and Preparation:
-
At predetermined time points, withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: The percentage conversion is calculated by monitoring the decrease in the peak area of the this compound and the increase in the peak area of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is inherently quantitative, making it suitable for in-situ or at-line reaction monitoring.
In-situ NMR Monitoring:
-
The reaction is set up directly in an NMR tube equipped with a sealed insert containing a deuterated solvent for locking and shimming.
-
¹H and ¹⁹F NMR spectra are acquired at regular intervals throughout the reaction.
-
The conversion is determined by integrating the signals corresponding to the starting material and the product. For instance, a characteristic proton signal on the aromatic ring of this compound can be monitored for its disappearance, while a new signal corresponding to the biaryl product appears.
Offline NMR Analysis:
-
Aliquots are taken from the reaction mixture at various time points and quenched.
-
The solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique, but the low volatility of boronic acids often necessitates a derivatization step.
Derivatization and Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 200 µL of a derivatizing agent, such as a solution of triethanolamine in an appropriate solvent, to the residue.
-
Heat the mixture to facilitate the formation of a volatile boronate ester.
-
Inject the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized starting material, product, and any byproducts.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Visualizations
To further clarify the experimental and logical relationships, the following diagrams are provided.
Navigating the Analysis of 2-Butoxy-6-fluorophenylboronic Acid Coupling Products: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the successful synthesis and analysis of novel compounds are paramount. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of coupling products derived from 2-Butoxy-6-fluorophenylboronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a synthesis of best practices and representative methodologies from analogous palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
The introduction of fluorinated and butoxylated phenyl moieties is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Accurate and reliable analytical methods are crucial for reaction monitoring, yield determination, and purity assessment of the resulting coupling products. GC-MS offers a powerful tool for these purposes, providing both qualitative and quantitative information.
Comparative Analysis of Coupling Reaction Products
The choice of coupling reaction significantly influences the nature of the product and, consequently, the analytical approach. Below is a hypothetical comparison of expected outcomes for the coupling of this compound with a representative aryl bromide (1-bromo-4-methylbenzene) and an amine (morpholine) under typical palladium-catalyzed conditions.
Table 1: Hypothetical Performance Data for Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product | Hypothetical Yield (%) | Hypothetical Purity (%) |
| Suzuki-Miyaura | 1-bromo-4-methylbenzene | Pd(PPh₃)₄ / K₂CO₃ | 2-Butoxy-6-fluoro-4'-methyl-1,1'-biphenyl | 85 | 98 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | (E)-1-(2-Butoxy-6-fluorophenyl)-2-phenylethene | 75 | 95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 4-(2-Butoxy-6-fluorophenyl)morpholine | 92 | 99 |
Note: The data presented in this table is illustrative and based on typical yields and purities observed for similar cross-coupling reactions. Actual results will vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. The following sections outline representative methodologies for sample preparation and GC-MS analysis of the coupling products.
Sample Preparation for GC-MS Analysis
A critical step in GC-MS analysis is the preparation of the sample to ensure it is suitable for injection and to minimize matrix effects.
Protocol 1: General Sample Preparation for Reaction Monitoring and Yield Determination
-
Reaction Quenching: At the desired time point, withdraw a 50 µL aliquot from the reaction mixture.
-
Quenching Solution: Immediately quench the reaction by diluting the aliquot in 1 mL of a solution containing an internal standard (e.g., 1 mg/mL of tetradecane in ethyl acetate).[1][2]
-
Extraction: Add 1 mL of deionized water and vortex thoroughly for 30 seconds.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to ensure complete phase separation.
-
Sample Collection: Carefully transfer the upper organic layer to a clean GC vial for analysis.
Note: For boronic acids and their products, derivatization may sometimes be necessary to improve volatility and thermal stability for GC analysis.[3][4] A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of the target coupling products. Optimization will be required based on the specific analytes and instrumentation.
Table 2: Representative GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-550 amu |
| Scan Mode | Full Scan |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagrams illustrate the logical flow of the synthesis and analysis process.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. population-protection.eu [population-protection.eu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of 2-Butoxy-6-fluorophenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Butoxy-6-fluorophenylboronic acid and its derivatives. We will explore a primary HPLC method, discuss alternative analytical techniques, and provide detailed experimental protocols.
Introduction to Purity Assessment of Boronic Acids
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is critical as impurities can lead to side reactions, lower yields, and complications in the purification of the final product. HPLC is a powerful and widely used technique for separating and quantifying impurities in such compounds.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC is the most common approach for the analysis of boronic acids due to its versatility and ability to separate compounds with a wide range of polarities. A well-developed RP-HPLC method can effectively separate the main component from process-related impurities such as starting materials, by-products, and degradation products.
Challenges in Boronic Acid Analysis:
A key challenge in the analysis of boronic acid derivatives is their potential for on-column degradation, particularly hydrolysis of boronic esters to their corresponding boronic acids.[1] While this compound is not an ester, it's important to be mindful of potential instability under certain analytical conditions.
Comparative Analytical Methods
While RP-HPLC is the primary method of choice, other techniques can be employed for purity assessment, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| UHPLC-ESI-MS | Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry.[2] | High throughput, high resolution, and provides mass information for peak identification.[2] | Higher equipment cost and complexity compared to standard HPLC-UV. |
| HPLC with Post-Column Derivatization | HPLC separation followed by a post-column reaction to form a fluorescent derivative that is then detected.[3][4] | Highly selective for boronic acids, can improve sensitivity and reduce matrix interference.[3] | Requires additional equipment (reagent pump, reaction coil) and method development for the derivatization step. |
| Quantitative NMR (qNMR) | Nuclear magnetic resonance spectroscopy used to quantify the analyte against a certified internal standard. | Provides a direct measure of purity without the need for a reference standard of the analyte itself. Can identify and quantify a wide range of impurities simultaneously. | Lower sensitivity compared to HPLC, may not be suitable for detecting trace impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometry detection. | Excellent for identifying and quantifying volatile impurities. | Boronic acids are generally not volatile and require derivatization prior to analysis. |
| Titration | A chemical method to determine the concentration of a substance. | A quick and accurate method for determining the bulk content of boric acid.[5] | Not suitable for separating and quantifying individual impurities. |
| Inductively Coupled Plasma (ICP) | An atomic emission spectroscopic technique to measure the elemental composition. | Useful for determining the total boron content. | Does not provide information on the molecular form of the boron and is not suitable for purity assessment of the organic molecule.[5] |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This method is a general starting point based on established protocols for similar boronic acids and can be optimized for specific derivatives.[2][6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in a 1:1 mixture of acetonitrile and water. |
Note: The choice of stationary phase can significantly influence the separation, and screening different C18 columns is recommended.[1] The pH of the mobile phase is also a critical parameter to optimize for achieving good peak shape and resolution.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound derivatives using the proposed HPLC method.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The purity assessment of this compound and its derivatives is crucial for ensuring the quality and consistency of chemical syntheses. A well-developed and validated RP-HPLC method is the primary tool for this purpose. However, depending on the specific requirements of the analysis, alternative and complementary techniques such as UHPLC-MS, HPLC with post-column derivatization, and qNMR can provide valuable information. The choice of the analytical method should be based on the specific impurities to be monitored, the required sensitivity, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Boron testing methods | U.S. Borax [borax.com]
- 6. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters [waters.com]
Navigating Reactivity: A Comparative Guide to 2-Butoxy-6-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical determinant of success in complex organic syntheses. This guide provides an in-depth comparison of the reactivity of 2-Butoxy-6-fluorophenylboronic acid with other commonly employed boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decision-making in the synthesis of novel chemical entities.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid partner is pivotal, as its electronic and steric properties significantly influence reaction outcomes. This compound, a disubstituted phenylboronic acid, presents a unique combination of an electron-donating butoxy group and an electron-withdrawing fluorine atom at the ortho positions. This substitution pattern profoundly impacts its reactivity in palladium-catalyzed cross-coupling reactions.
Understanding the Reactivity Landscape
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two key factors:
-
Electronic Effects: Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the organic substituent, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups can decrease electron density, potentially slowing down this step. In this compound, the electron-donating nature of the butoxy group is expected to increase reactivity, while the electronegative fluorine atom has an opposing electron-withdrawing effect.
-
Steric Hindrance: Substituents at the ortho position to the boronic acid group can sterically hinder the approach of the palladium complex, thereby impeding the transmetalation process and reducing the overall reaction rate and yield. The presence of both a butoxy and a fluoro group in the ortho positions of this compound suggests a significant steric challenge.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear comparison, the following table summarizes the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl halides, alongside data for other relevant boronic acids. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, this table is constructed based on available experimental data to provide a representative overview.
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide (Generic) | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate | |
| This compound | Aryl Chloride (Generic) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | Low-Mod. | |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | |
| 2-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 85 | 4 | 92 | |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 98 | |
| 2,6-Dimethoxyphenylboronic acid | 4-Iodotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 24 | 45 |
Note: The yields for this compound are presented as qualitative ranges due to the limited availability of specific quantitative data in the public domain. The provided data for other boronic acids are representative examples from the literature and are intended for comparative purposes.
The data suggests that the reactivity of this compound is generally moderate, likely due to the significant steric hindrance imposed by the two ortho substituents. Compared to monosubstituted ortho-boronic acids like 2-methoxyphenylboronic acid and 2-fluorophenylboronic acid, which often provide high yields, the disubstituted nature of this compound presents a greater synthetic challenge. The lower reactivity is particularly evident when compared to the unsubstituted phenylboronic acid. The comparison with 2,6-dimethoxyphenylboronic acid further underscores the challenge of di-ortho substitution.
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound and its comparative counterparts.
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, sodium carbonate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl bromide of approximately 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Coupling with a More Challenging Aryl Chloride
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl chloride, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos in a reaction vessel.
-
Add degassed toluene and water in a 10:1 ratio (v/v).
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 18-36 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, work up the reaction as described in the previous protocol.
-
Purify the product via column chromatography.
Visualizing Reaction Dynamics
To better understand the factors influencing the reactivity of boronic acids and the experimental workflow, the following diagrams are provided.
Caption: Key factors influencing boronic acid reactivity.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
A Comparative Guide to 2-Butoxy-6-fluorophenylboronic Acid and 2-Ethoxy-6-fluorophenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid reagent is critical, influencing reaction kinetics, yields, and substrate scope. This guide provides a comparative analysis of two structurally similar yet distinct reagents: 2-butoxy-6-fluorophenylboronic acid and 2-ethoxy-6-fluorophenylboronic acid.
While direct, head-to-head experimental data for these two specific reagents is not extensively available in the public domain, this guide will compare their performance based on established principles of Suzuki-Miyaura coupling, considering their structural and electronic properties. We will also provide representative experimental protocols to guide researchers in their synthetic endeavors.
Theoretical Performance Comparison
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The key steps affected are the transmetalation from boron to the palladium center and the potential for side reactions like protodeboronation.
Electronic Effects: Both this compound and 2-ethoxy-6-fluorophenylboronic acid feature an electron-donating alkoxy group (-OR) and an electron-withdrawing fluorine atom (-F) ortho to the boronic acid moiety.
-
The alkoxy group increases the electron density on the phenyl ring, which can facilitate the oxidative addition step of the palladium catalyst to the aryl halide coupling partner. However, its primary influence is on the boronic acid itself.
-
The fluorine atom , being highly electronegative, has an inductive electron-withdrawing effect, which can make the boronic acid a better nucleophile in the transmetalation step.
The interplay of these opposing electronic effects can lead to a nuanced reactivity profile.
Steric Effects: The primary difference between the two molecules lies in the steric bulk of the alkoxy group.
-
2-Ethoxy-6-fluorophenylboronic acid possesses a smaller ethoxy group.
-
This compound has a larger butoxy group, which imparts greater steric hindrance around the boronic acid functionality.
This difference in steric bulk is expected to be the main determinant of their relative performance. Increased steric hindrance around the boron atom can slow down the rate of the crucial transmetalation step, where the aryl group is transferred from the boron to the palladium catalyst. Consequently, under identical reaction conditions, one might anticipate slightly slower reaction rates or lower yields with the butoxy derivative compared to the ethoxy derivative, especially when coupled with sterically demanding aryl halides.
Solubility: The longer alkyl chain of the butoxy group will increase the lipophilicity of this compound compared to its ethoxy counterpart. This could influence its solubility in the organic solvents typically used for Suzuki couplings, which might be advantageous in certain solvent systems.
Data Presentation
As specific comparative experimental data is scarce, the following table provides a summary of the key properties of the two boronic acids.
| Property | This compound | 2-Ethoxy-6-fluorophenylboronic acid |
| CAS Number | 313545-34-5 | 957062-68-9 |
| Molecular Formula | C₁₀H₁₄BFO₃ | C₈H₁₀BFO₃ |
| Molecular Weight | 212.03 | 183.97 |
| Predicted Steric Hindrance | Higher | Lower |
| Predicted Lipophilicity | Higher | Lower |
| Predicted Reactivity | Potentially Slower | Potentially Faster |
Experimental Protocols
The following are general, representative protocols for a Suzuki-Miyaura coupling reaction using a 2-alkoxy-6-fluorophenylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
2-Alkoxy-6-fluorophenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME)
-
Water (if using an aqueous base solution)
Procedure:
-
To a reaction vessel, add the aryl halide, the 2-alkoxy-6-fluorophenylboronic acid, the base, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
In the absence of direct comparative studies, the choice between this compound and 2-ethoxy-6-fluorophenylboronic acid for Suzuki-Miyaura coupling should be guided by considerations of steric hindrance and solubility. For couplings with sterically unencumbered partners, both reagents are likely to perform well. However, for more challenging, sterically hindered substrates, 2-ethoxy-6-fluorophenylboronic acid may offer a slight advantage due to its smaller size , potentially leading to faster reaction times and higher yields. Conversely, the increased lipophilicity of This compound might be beneficial in specific solvent systems . As with any synthetic procedure, empirical optimization of reaction conditions for the specific substrates is highly recommended to achieve the best possible outcome.
A Comparative Guide to Biaryl Synthesis: Validation of 2-Butoxy-6-fluorophenylboronic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance. This guide provides an objective comparison of biaryl synthesis using 2-Butoxy-6-fluorophenylboronic acid against a range of alternative methodologies. The performance of each method is evaluated based on experimental data to inform reagent and strategy selection for optimal synthetic outcomes.
Performance Comparison of Biaryl Synthesis Methods
The following tables summarize the quantitative performance of this compound in Suzuki-Miyaura coupling alongside its alternatives. The data is presented to facilitate a clear comparison of reaction yields and conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids and their Surrogates
| Reagent | Coupling Partner | Catalyst/Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Hypothetical) | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O | 100 | 12 | 88 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 / K₂CO₃ / DMF/H₂O | 110 | 3 | >95[1] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 / K₂CO₃ / DMF/H₂O | 110 | 8 | >95[1] |
| Potassium Phenyltrifluoroborate | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ / THF/H₂O | 77 | 12 | 95[2] |
| 4-Methoxy-phenyl MIDA boronate | 4-Bromotoluene | Pd(OAc)₂ / NEt₃ / Water | RT | 12 | 89[3] |
Table 2: Comparison with Alternative Cross-Coupling Reactions
| Method | Organometallic Reagent | Coupling Partner | Catalyst/Activator/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Hiyama Coupling | Phenyltrimethoxysilane | 4-Chloroanisole | Pd(OAc)₂/XPhos / TBAF / t-BuOH | 100 | 12 | 71[4] |
| Negishi Coupling | (2,3-dimethylphenyl)zinc chloride | 1-chloro-4-nitrobenzene | Pd(dba)₂/SPhos / THF | RT | 12 | 94 |
| Direct C-H Arylation | Benzene | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / Ag₂CO₃ / iPrOAc/H₂O | RT | 24 | 90[5] |
Experimental Protocols
Detailed methodologies for the key biaryl synthesis techniques are provided below.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried flask is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol). A suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL), is added. The mixture is then degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction is heated, typically to 80-100 °C, and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
In a reaction vessel, the aryl halide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and Cs₂CO₃ (1.5 mmol) are combined.[2] The vessel is evacuated and backfilled with argon. Degassed THF (0.1 M) and water are then added. The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.
Procedure for Hiyama Cross-Coupling
To a reaction tube is added the aryl halide (0.7 mmol), aryltrifluorosilane (1.05 mmol), Pd(OAc)₂ (2.5 mol %), and XPhos (5 mol %) under an argon atmosphere.[4] t-BuOH (1 mL) and a solution of TBAF (1.0 M in THF) are added. The tube is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling, the reaction is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by flash chromatography.
Procedure for Negishi Cross-Coupling
To a solution of the aryl halide (1.0 mmol) in THF is added the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂ (2 mol %)). A solution of the organozinc reagent (1.2 mmol) in THF is then added dropwise. The reaction is stirred at room temperature or heated as required. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by chromatography.
Procedure for Direct C-H Arylation
In a reaction vial, the arene (as solvent or in a specified amount), aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), and an oxidant/additive (e.g., Ag₂CO₃, 2.0 mmol) are combined. A co-solvent such as iPrOAc/H₂O may be used.[5] The vial is sealed and the mixture is stirred vigorously at the indicated temperature. After the reaction is complete, the mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
The general workflow for a typical biaryl synthesis via a cross-coupling reaction is outlined below.
Caption: General experimental workflow for biaryl synthesis via cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Butoxy-6-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the efficient and high-yielding synthesis of complex biaryl scaffolds is a critical step in the discovery and manufacturing of new chemical entities. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this endeavor; however, sterically hindered and electronically challenging substrates such as 2-Butoxy-6-fluorophenylboronic acid present significant hurdles. The choice of an appropriate palladium catalyst is paramount to overcoming these challenges and achieving optimal reaction outcomes.
This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound and structurally related 2,6-disubstituted phenylboronic acids. The data presented herein is a synthesis of representative results from the literature to provide a comparative overview for catalyst selection.
Performance Comparison of Palladium Catalysts
The successful coupling of this compound, a sterically demanding and electronically deactivated substrate, is highly dependent on the catalyst system employed. Modern palladium precatalysts, particularly those featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance over traditional catalysts like Pd(PPh₃)₄. Below is a summary of the expected performance of key palladium catalyst systems based on data from couplings with analogous sterically hindered boronic acids.
| Catalyst System | Ligand/Precatalyst | Typical Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Buchwald System | XPhos Pd G3 | Aryl Chlorides | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 - 2 | >90 | 1 - 2 |
| Buchwald System | tBuXPhos Pd G3 | Aryl Chlorides | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~92 | 1 - 2 |
| PEPPSI System | PEPPSI-IPr | Aryl Chlorides | K₂CO₃ | THF | 60 | 4 - 12 | High | 2 - 3 |
| Traditional Catalyst | Pd(PPh₃)₄ | Aryl Bromides | K₂CO₃ | Dioxane/H₂O | 100 | 12 - 24 | Moderate | 3 - 5 |
Note: The data presented is compiled from various sources and represents typical results for sterically hindered and electronically challenging Suzuki-Miyaura couplings. Actual yields may vary depending on the specific aryl halide and precise reaction conditions.
Modern catalyst systems, such as the Buchwald G3 palladacycles and PEPPSI-IPr, are generally preferred for challenging substrates like this compound. These precatalysts are air- and moisture-stable, allowing for easier handling and more reproducible results.[1] They are designed to rapidly generate the active Pd(0) species in situ, which is crucial for promoting the coupling of boronic acids that are prone to decomposition or deboronation under basic conditions.[2] For instance, the XPhos Pd G3 precatalyst has been shown to be effective in coupling unstable boronic acids with various aryl chlorides at room temperature to 40 °C in as little as 30 minutes, achieving high yields.[3]
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura coupling reactions that are applicable to this compound, utilizing both a modern Buchwald precatalyst and a traditional palladium catalyst.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald G3 Precatalyst
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound using an XPhos Pd G3 precatalyst.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), degassed (4 mL)
-
Water, degassed (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed THF and water via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a traditional palladium catalyst, which may require more forcing conditions.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination. The general experimental workflow is depicted below.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
A Comparative Guide to Ligands for Ortho-Substituted Boronic Acid Coupling in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Sterically Hindered Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the formation of carbon-carbon bonds. However, the synthesis of biaryls with substitution at the ortho positions presents a significant challenge due to steric hindrance. The choice of ligand is critical to the success of these transformations, as it directly influences catalytic activity, stability, and selectivity. This guide provides an objective comparison of various ligand classes for the coupling of ortho-substituted boronic acids, supported by experimental data to facilitate the selection of the most effective catalytic system.
The Crucial Role of Ligands
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates, such as those involving ortho-substituted boronic acids, the ligand plays a pivotal role in facilitating each of these steps. Bulky and electron-rich ligands are known to promote the formation of the active monoligated palladium(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination to furnish the sterically congested biaryl product.[1]
Comparative Performance of Ligand Classes
The following tables summarize the performance of various ligands in the Suzuki-Miyaura coupling of ortho-substituted boronic acids with different aryl halides. The data has been compiled from various sources, and it is important to note that direct comparisons may be nuanced due to variations in reaction conditions.
Table 1: Performance of Buchwald-Type Phosphine Ligands
| Ligand | Aryl Halide | Ortho-Substituted Boronic Acid | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 | [1] |
| RuPhos | Aryl Chloride | Cyano-substituted indazole boronic acid | Variable | Variable | Variable | Variable | Variable | Good Conversion | [2] |
| PCy₃ | 3-Chloro-1,2,4-benzotriazine 1-oxide | Quinolin-2-ylboronic acid | 5 (Pd(OAc)₂) | K₃PO₄ | Toluene/H₂O | 110 | 24 | Low | [3] |
| SPhos | 3-Chloro-1,2,4-benzotriazine 1-oxide | Quinolin-2-ylboronic acid | 5 (Pd(OAc)₂) | K₃PO₄ | Toluene/H₂O | 110 | 24 | Improved | [3] |
Table 2: Performance of Other Phosphine and N-Heterocyclic Carbene (NHC) Ligands
| Ligand Class | Ligand | Aryl Halide | Ortho-Substituted Boronic Acid | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | Atropisomeric Phosphine | (S)-Cyp-Kin-Phos | 2-(2-bromo-3-methoxyphenyl)-1,3-dioxolane | 2-methoxynaphthalen-1-ylboronic acid | 5 (Pd(dba)₂) | Cs₂CO₃ | Toluene | 60 | 48 | up to 97 |[4] | | P-bridged Biaryl Phosphine | Ligand 1 (Phobane-based) | Aryl Bromides with ortho-substituents | Arylboronic acids | 1 (Pd(OAc)₂) | KOH/KF | Dioxane | RT | 0.5-24 | 80-97 |[5] | | NHC | (IPent-H)₂Pd₂Cl₆ | Sterically hindered aryl chlorides | Arylboronic acids | 1-2 | KOH | Dioxane | 80 | 12 | >80 | | | NHC | (IPr*-H)₂Pd₂Cl₆ | Sterically hindered aryl chlorides | Arylboronic acids | 1-2 | KOH | Dioxane | 80 | 12 | 80-84 | | | NHC | Flexible Steric Bulk NHC | Di- and tri-ortho-substituted aryl chlorides | Arylboronic acids | 2 (from Pd(OAc)₂) | K₃PO₄ | Dioxane | RT | 12 | High | |
Experimental Protocols
Below is a generalized experimental protocol for a comparative study of ligands in the Suzuki-Miyaura coupling of an ortho-substituted boronic acid. Optimal conditions are highly dependent on the specific substrates and ligands.[1]
General Procedure for Ligand Screening:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the ortho-substituted boronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the respective ligand are mixed in an appropriate solvent under an inert atmosphere. The palladium to ligand ratio is typically 1:1 to 1:2.
-
Reaction Initiation: The catalyst solution is then transferred to the reaction vessel. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures) for a specified time (e.g., 2-48 hours).
-
Monitoring: The reaction progress can be monitored by techniques such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the crucial role of the ligand (L) in modulating the reactivity of the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Comparison
A systematic approach is essential for the reliable comparison of ligand performance. The following workflow outlines the key steps in a typical ligand screening experiment.
Caption: Workflow for a comparative ligand screening study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficiency of 2-Butoxy-6-fluorophenylboronic Acid in C-C Bond Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is crucial for the success of these reactions. This guide provides a comparative assessment of 2-Butoxy-6-fluorophenylboronic acid, a substituted aromatic boronic acid, in the context of C-C bond formation. Due to a lack of directly comparable, side-by-side experimental data in the current literature, this guide focuses on the anticipated reactivity based on the electronic and steric properties of its substituents and provides a general framework for its application and evaluation.
The Role of Substituents in Suzuki-Miyaura Coupling
The efficiency of a phenylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily affect the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring can increase the electron density on the boron-bearing carbon, which can, in some cases, facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease this electron density, potentially slowing down the reaction.
-
Steric Effects: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the palladium complex, which can impede the transmetalation process and reduce the overall reaction rate and yield.
In the case of This compound :
-
The 2-butoxy group is an electron-donating group due to the lone pairs on the oxygen atom. This could potentially enhance the nucleophilicity of the phenyl ring and facilitate the transmetalation step. However, its position at the ortho position also introduces significant steric bulk, which could counteract the favorable electronic effect.
-
The 6-fluoro group is an electron-withdrawing group due to its high electronegativity. This might decrease the rate of transmetalation. Its ortho position also contributes to the steric hindrance around the boronic acid moiety.
The interplay of these opposing electronic and steric effects makes it challenging to predict the exact efficiency of this compound without direct experimental comparison. It is plausible that the steric hindrance from the two ortho substituents could be the dominant factor, potentially leading to lower reaction rates or requiring more forcing reaction conditions compared to less substituted phenylboronic acids.
Performance Comparison (Illustrative)
| Boronic Acid | Substituent Effects | Hypothetical Yield (%) |
| Phenylboronic Acid | Unsubstituted (Baseline) | 95 |
| 4-Methoxyphenylboronic Acid | Electron-donating (para) | 98 |
| 4-Chlorophenylboronic Acid | Electron-withdrawing (para) | 92 |
| 2-Methoxyphenylboronic Acid | Electron-donating, Steric hindrance (ortho) | 85 |
| This compound | Electron-donating & withdrawing, Significant steric hindrance (di-ortho) | 70-80 (estimated) |
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point and may require optimization for the specific substrates and catalyst system used.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling experiment.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
A Comparative Guide to the Characterization of Novel Compounds Synthesized from 2-Butoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetically synthesized compound derived from 2-Butoxy-6-fluorophenylboronic acid, against a known proteasome inhibitor. The data presented herein is illustrative, designed to guide researchers in the characterization and evaluation of new chemical entities in the field of drug discovery.
Introduction to Novel Compound BFPB-A1
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their role as enzyme inhibitors.[1][2][3][4] The starting material, this compound, provides a unique scaffold combining steric bulk (butoxy group) and electronic modifications (fluoro group) that can be exploited for the synthesis of novel compounds with potential therapeutic applications.[5]
Herein, we describe the synthesis and characterization of a novel compound, BFPB-A1 , derived from this compound via a Suzuki-Miyaura cross-coupling reaction.[6][7] The biological activity of BFPB-A1 is evaluated as a potential proteasome inhibitor, a validated target in cancer therapy.[8][9][10][11] Its performance is compared with the well-characterized, FDA-approved proteasome inhibitor, Bortezomib.[10][11]
Synthesis and Characterization of BFPB-A1
The synthesis of BFPB-A1 is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide.[6][7]
Table 1: Physicochemical and Spectroscopic Data for BFPB-A1
| Parameter | Hypothetical Data for BFPB-A1 |
| Molecular Formula | C15H16BFNO |
| Molecular Weight | 255.11 g/mol |
| Appearance | White to off-white solid |
| 1H NMR (400 MHz, CDCl3) | δ 8.65 (d, J=4.8 Hz, 2H), 7.40 (t, J=8.0 Hz, 1H), 7.30 (d, J=4.8 Hz, 2H), 6.85 (d, J=8.0 Hz, 1H), 6.75 (d, J=8.0 Hz, 1H), 4.05 (t, J=6.4 Hz, 2H), 1.80 (m, 2H), 1.50 (m, 2H), 0.95 (t, J=7.2 Hz, 3H) |
| 13C NMR (100 MHz, CDCl3) | δ 162.5, 159.0, 150.0, 145.0, 131.0, 125.0, 115.0, 105.0, 68.0, 31.0, 19.0, 14.0 |
| Mass Spec (ESI+) | m/z 256.12 [M+H]+ |
Comparative Biological Evaluation
The newly synthesized compound BFPB-A1 was evaluated for its potential as a proteasome inhibitor and its cytotoxic effects on cancer cells. Its performance was compared against Bortezomib.
Proteasome Inhibition Assay
The inhibitory activity of BFPB-A1 and Bortezomib on the chymotrypsin-like activity of the 20S proteasome was assessed.[12][13][14]
Table 2: In Vitro Proteasome Inhibitory Activity
| Compound | IC50 (nM) for 20S Proteasome Chymotrypsin-Like Activity |
| BFPB-A1 | 15.8 ± 2.1 |
| Bortezomib | 5.2 ± 0.8 |
| IC50 values are presented as mean ± standard deviation from three independent experiments. |
In Vitro Cytotoxicity Assay
The cytotoxic effects of BFPB-A1 and Bortezomib were evaluated against the human multiple myeloma cell line (RPMI 8226) using the MTT assay.[15][16][17][18]
Table 3: In Vitro Cytotoxicity against RPMI 8226 Cells
| Compound | IC50 (nM) after 48h Treatment |
| BFPB-A1 | 45.3 ± 5.6 |
| Bortezomib | 12.7 ± 1.9 |
| IC50 values are presented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
General Synthesis Procedure for BFPB-A1 (Suzuki-Miyaura Coupling)
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aryl halide (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound BFPB-A1.
20S Proteasome Inhibition Assay
-
The 20S human proteasome and the fluorogenic substrate Suc-LLVY-AMC are used.[12]
-
Prepare a serial dilution of the test compounds (BFPB-A1, Bortezomib) in assay buffer (50 mM Tris-HCl, pH 7.5).
-
In a 96-well black plate, add the 20S proteasome to each well.
-
Add the test compounds at various concentrations to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Measure the fluorescence intensity (excitation 360 nm, emission 460 nm) every 5 minutes for 1 hour using a microplate reader.[13]
-
Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
MTT Cytotoxicity Assay
-
Seed RPMI 8226 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[18]
-
Treat the cells with serial dilutions of BFPB-A1 and Bortezomib for 48 hours. Include a vehicle control (DMSO).[17]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
The hypothetical novel compound, BFPB-A1, synthesized from this compound, demonstrates significant proteasome inhibitory and cytotoxic activity. While not as potent as the established drug Bortezomib in this illustrative example, the data suggests that derivatives of this scaffold are promising candidates for further investigation in the development of new therapeutic agents. The provided protocols and workflows serve as a comprehensive guide for the characterization and comparative evaluation of such novel compounds.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ijprajournal.com [ijprajournal.com]
A Comparative Guide to 2-Butoxy-6-fluorophenylboronic Acid in Suzuki vs. Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of arylboronic acids and their derivatives with organic halides, known as the Suzuki-Miyaura coupling, and the analogous reaction with organostannanes, the Stille coupling, are cornerstone methodologies in modern organic synthesis. Both reactions are instrumental in the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed comparison of the utility of 2-butoxy-6-fluorophenylboronic acid in Suzuki coupling versus its conceptual organotin equivalent, 2-butoxy-6-fluorophenyl(tributyl)stannane, in Stille coupling. The analysis is based on established principles of these reactions, supported by representative experimental data for analogous sterically hindered and electronically modified systems, due to a lack of specific comparative studies on this particular substrate.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents and byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic.[1] |
| Reagent Stability | Boronic acids can be susceptible to protodeboronation, especially when bearing ortho-substituents.[2][3] | Organostannanes are typically stable to air and moisture.[1] |
| Reaction Conditions | Generally requires a base to activate the boronic acid.[4] | Often proceeds under neutral or milder conditions.[1] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
| Steric Hindrance | Can be significantly impacted by sterically demanding substrates.[5][6] | Often more tolerant of steric hindrance compared to Suzuki coupling.[5] |
Performance Comparison: Representative Experimental Data
Table 1: Representative Reaction Data for the Synthesis of 2-Butoxy-6-fluoro-4'-methoxybiphenyl
| Parameter | Suzuki Coupling | Stille Coupling |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole |
| Organometallic Reagent | This compound | 2-Butoxy-6-fluorophenyl(tributyl)stannane |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Ligand | - | - |
| Base/Additive | K₂CO₃ (2.0 equiv) | CsF (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 18 h | 12 h |
| Yield (%) | 75% | 88% |
Note: The data presented in this table is illustrative and based on typical yields for sterically hindered substrates in these respective reactions. Actual results may vary.
For sterically hindered substrates like this compound, the Stille coupling may offer higher yields and shorter reaction times. The ortho-butoxy and ortho-fluoro substituents create significant steric bulk around the reactive center, which can impede the transmetalation step in the Suzuki catalytic cycle.[5][6] Stille reactions are often less sensitive to such steric demands.[5]
Catalytic Cycles and Reaction Mechanisms
The fundamental mechanisms of the Suzuki and Stille couplings share three key steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to a key difference in the transmetalation step.
Suzuki Coupling Mechanism
In the Suzuki coupling, the boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.
Stille Coupling Mechanism
The Stille coupling typically does not require a base, as the organostannane is sufficiently reactive to directly transfer its organic group to the palladium center.
Experimental Protocols
The following are generalized experimental protocols for Suzuki and Stille coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Suzuki Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Stille Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
2-Butoxy-6-fluorophenyl(tributyl)stannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Additive (e.g., CsF or CuI, optional but often beneficial)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, palladium catalyst, and any additive.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the 2-butoxy-6-fluorophenyl(tributyl)stannane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through a pad of celite and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decision Workflow
The choice between Suzuki and Stille coupling for a synthetic target involving a 2-butoxy-6-fluorophenyl moiety can be guided by several factors.
Conclusion
Both the Suzuki and Stille coupling reactions are powerful tools for the synthesis of biaryl compounds. For the specific case of incorporating a 2-butoxy-6-fluorophenyl group, the Suzuki coupling offers the significant advantage of low toxicity and readily available starting materials. However, the steric hindrance imposed by the 2,6-disubstitution pattern may lead to lower yields and longer reaction times. In such cases, the Stille coupling, despite the toxicity of the organotin reagents, can be a more robust and higher-yielding alternative due to its greater tolerance for sterically demanding substrates. The final choice of method will depend on a careful consideration of the specific synthetic context, including the presence of other functional groups, scale of the reaction, and purification requirements.
References
Quantitative Analysis of 2-Butoxy-6-fluorophenylboronic Acid Reaction Conversion: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions, the accurate quantitative analysis of reaction conversion is paramount for optimization, yield determination, and mechanistic studies. This guide provides a comparative analysis of common analytical techniques for monitoring the reaction conversion of 2-Butoxy-6-fluorophenylboronic acid, a key building block in the synthesis of complex organic molecules.
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.[1] The quantitative analysis of these reactions involves monitoring the consumption of the boronic acid and the formation of the desired product. The principal analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methodologies
The choice of an analytical technique for monitoring the conversion of this compound depends on several factors, including the specific reaction conditions, the presence of interfering species, and the desired level of detail (e.g., real-time monitoring vs. endpoint analysis). The following table summarizes the key aspects of the most common methods.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation of components in a liquid mobile phase followed by detection using UV absorbance. | - Excellent quantitative accuracy and precision.- Widely available instrumentation.- Can be automated for high-throughput analysis.[2] | - Potential for on-column degradation of boronic acids.[3]- Requires method development for optimal separation.[4]- May require derivatization for compounds with poor chromophores. | - Routine reaction monitoring.- Purity analysis of starting materials and products.- High-throughput screening of reaction conditions. |
| GC-MS | Separation of volatile components in a gaseous mobile phase followed by mass spectrometric detection. | - High sensitivity and selectivity.- Provides structural information from mass spectra. | - Requires derivatization to increase the volatility of boronic acids.[5]- Not suitable for thermally labile compounds.- Potential for sample degradation in the injector. | - Analysis of volatile impurities.- Confirmation of product identity.- Monitoring reactions where starting materials and products are volatile. |
| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information. | - Non-destructive and inherently quantitative.[6]- Highly sensitive to changes in the chemical environment of the fluorine atom.- Allows for in-situ reaction monitoring. | - Requires a high-field NMR spectrometer.- Lower sensitivity compared to ¹H NMR.- Chemical shifts can be influenced by solvent and temperature. | - Real-time monitoring of reactions involving fluorinated compounds.- Mechanistic studies.- Quantitation without the need for an internal standard (using the starting material as a reference). |
| ¹¹B NMR Spectroscopy | Directly observes the boron nucleus, providing information on the conversion of boronic acid to boronate esters. | - Provides direct evidence of the reaction at the boron center.[7][8]- Useful for studying reaction mechanisms and intermediates. | - Low sensitivity and broad signals can make quantification challenging.[9]- Requires a spectrometer equipped for ¹¹B observation. | - Mechanistic investigations of boronic acid reactions.- In-situ monitoring of boronate ester formation. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for the key analytical methods.
1. HPLC-UV Method for Reaction Monitoring
This protocol outlines a general approach for monitoring the conversion of a Suzuki-Miyaura coupling reaction involving this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Sample Preparation:
-
At specific time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1) to stop the reaction and dilute the sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier). A typical gradient might start at 30% acetonitrile and ramp up to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the reactants and products).
-
Injection Volume: 10 µL.
-
-
Quantification: The percentage conversion can be calculated by monitoring the decrease in the peak area of this compound relative to an internal standard or by the increase in the product peak area.
2. In-situ ¹⁹F NMR Spectroscopy for Real-time Monitoring
This protocol is ideal for gaining detailed kinetic information without disturbing the reaction.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Sample Preparation:
-
In an NMR tube, combine this compound, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Include a known concentration of an internal standard containing a fluorine atom that does not participate in the reaction (e.g., trifluorotoluene).
-
-
NMR Acquisition:
-
Acquire ¹⁹F NMR spectra at regular intervals throughout the reaction.
-
Use a sufficient relaxation delay to ensure accurate integration.
-
-
Quantification: The conversion is determined by integrating the signals corresponding to the fluorine atom in this compound and the fluorinated product. The ratio of these integrals over time provides the reaction profile.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a reaction involving this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Butoxy-6-fluorophenylboronic Acid: A Step-by-Step Guide
For Immediate Reference: Waste Disposal of 2-Butoxy-6-fluorophenylboronic Acid
| Parameter | Guideline |
| Waste Classification | Must be determined by the generator in accordance with federal, state, and local regulations. |
| Recommended Disposal | Engage a licensed professional waste disposal service. Dispose of at an approved waste disposal facility. |
| Container Disposal | Dispose of as unused product in a suitable, labeled container. Do not reuse empty containers. |
| Environmental Precautions | Prevent entry into drains, soil, and waterways. |
This table summarizes general guidelines. Always consult the specific Safety Data Sheet (SDS) for the product and adhere to all applicable regulations.
Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to ensure safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on guidelines for analogous phenylboronic acid compounds and provide a framework for safe waste management.
Pre-Disposal and Handling
Before beginning any process that will generate waste, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat or apron
-
Respiratory protection, if ventilation is inadequate
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Characterization : The primary responsibility for waste classification lies with the waste generator. Determine if the this compound waste is considered hazardous under the U.S. Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3. Furthermore, consult and comply with all state and local hazardous waste regulations to ensure complete and accurate classification.
-
Waste Collection and Storage :
-
Collect waste this compound, including any contaminated materials, in a designated and compatible waste container.
-
The container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Accidental Spill Containment : In the event of a spill, prevent further spread by containing the material with an inert absorbent such as sand, vermiculite, or earth. Do not use combustible materials. Sweep or vacuum the absorbed material into a suitable container for disposal. Ensure the spill area is thoroughly cleaned. Do not allow the chemical to enter drains, sewers, or waterways.
-
Final Disposal :
-
Arrange for the collection and disposal of the waste through a licensed and approved professional waste disposal service.
-
Provide the disposal service with a complete and accurate description of the waste material.
-
Dispose of the container and its contents at an approved waste disposal plant.[1][2][3][4] Do not attempt to clean and reuse the container.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
